2-Benzyloxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZMRABYCSOXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187471 | |
| Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-87-1 | |
| Record name | 2-(Phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, o-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(Benzyloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxybenzyl alcohol is an aromatic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a benzyl ether and a primary alcohol on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic workflows.
Core Chemical and Physical Properties
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Reference(s) |
| CAS Number | 3381-87-1 | |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Pale yellow solid or white to yellow/orange powder/lump | |
| Melting Point | 36.5-37.5 °C | |
| Boiling Point | 155 °C at 4 mmHg | |
| Purity | >97.0% (GC) | |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | |
| Sensitivities | Air and heat sensitive |
Spectroscopic Data
Detailed, experimentally verified spectral data for this compound is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and the phenyl rings, typically in the range of δ 7.0-7.5 ppm. A singlet for the benzylic methylene protons (CH₂-O) would likely appear around δ 5.0 ppm. The methylene protons of the alcohol group (CH₂-OH) would be expected around δ 4.5-4.7 ppm, and the hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the two benzylic carbons, and the carbon bearing the hydroxyl group. The aromatic carbons would appear in the δ 110-160 ppm region. The benzylic ether carbon (C₆H₅-CH₂-O) would be expected around δ 70 ppm, and the hydroxymethyl carbon (Ar-CH₂-OH) would likely be in the δ 60-65 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[1] Strong C-O stretching bands would be observed in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) or water (M-18). A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic fragment for compounds containing a benzyl group.[2][3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzylation of salicyl alcohol (2-hydroxybenzyl alcohol).
Materials:
-
Salicyl alcohol
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide (DMF))
Methodology:
-
Dissolve salicyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for a designated period to form the corresponding alkoxide.
-
Slowly add benzyl bromide (or chloride) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[4][5]
Purification by Recrystallization
Methodology:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes).[6]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
Conversion to 2-Benzyloxybenzyl Chloride
This compound is a useful precursor for the synthesis of 2-benzyloxybenzyl chloride, a reactive electrophile.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF)
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask.[8]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Add a catalytic amount of DMF (a few drops).[8]
-
Add thionyl chloride dropwise to the stirred solution.[8]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[8]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-benzyloxybenzyl chloride can be further purified by recrystallization or column chromatography.[4]
Synthetic Workflows and Applications in Drug Development
This compound is not typically involved in direct signaling pathways but serves as a crucial intermediate in the synthesis of biologically active molecules. The benzyloxy group often acts as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis.
General Synthesis of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Benzyloxybenzyl Alcohol
This technical guide provides a comprehensive overview of 2-Benzyloxybenzyl alcohol, a key organic intermediate for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis applications, and detailed experimental protocols.
Chemical Identifier and Structure
-
Chemical Name : 2-(Benzyloxy)benzyl alcohol
-
Molecular Formula : C₁₄H₁₄O₂
-
Structure :
Core Quantitative Data
The physical and chemical properties of this compound are summarized below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 3381-87-1 | [1][2][3][4] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Pale Yellow Solid or White/Colorless to Yellow/Orange Powder/Lump. | [1][2][4] |
| Purity | Typically >97% | [1][2][4] |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily serving as a precursor to more complex molecules with potential therapeutic applications.
Its main utility lies in its conversion to 2-benzyloxybenzyl chloride , a highly reactive intermediate. The benzyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzyloxybenzyl group into a wide array of molecular scaffolds, which is a common structural motif in many biologically active molecules.[5]
While this compound itself is not typically documented as a direct modulator of signaling pathways, its role as a precursor is critical.[5] The derivatives synthesized from it are explored in medicinal chemistry for developing novel compounds where the benzyloxybenzyl group is a key pharmacophoric element.[5] Its application is fundamental to constructing the carbon skeletons of new drug candidates.[5]
Experimental Protocols
A common and critical application of this compound is its conversion to 2-benzyloxybenzyl chloride. The following protocol details a standard laboratory procedure for this synthesis using thionyl chloride.
Objective: To synthesize 2-benzyloxybenzyl chloride from this compound.[5]
Materials:
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Methodology:
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.[5][6]
-
Cooling : Cool the stirred solution to 0°C using an ice-water bath.[5][6]
-
Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (1-2 drops).[5][6]
-
Reagent Addition : Slowly add thionyl chloride (1.1–1.2 equivalents) dropwise to the solution via a syringe or dropping funnel. Gas evolution (HCl and SO₂) will be observed.[5][6]
-
Reaction Progression : After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours.[5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[6]
-
Work-up (Quenching) : Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.[5][6]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane.[5][6]
-
Washing : Combine the organic layers and wash them sequentially with a cold saturated NaHCO₃ solution and then with brine.[5][6]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5][6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-benzyloxybenzyl chloride.[5][6]
-
Purification : If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[5][6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-benzyloxybenzyl chloride from this compound.
References
- 1. 2-(Benzyloxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. This compound | 3381-87-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound | 3381-87-1 [amp.chemicalbook.com]
- 4. This compound | 3381-87-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of 2-Benzyloxybenzyl Alcohol
This technical guide provides a detailed overview of the spectroscopic data for 2-Benzyloxybenzyl alcohol (CAS No. 3381-87-1), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Chemical Structure
Systematic Name: (2-(Benzyloxy)phenyl)methanol Molecular Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol
Spectroscopic Data
While comprehensive experimental spectra for this compound are not widely available in public databases, this guide presents the accessible mass spectrometry data alongside predicted NMR and IR data based on its known structure and spectroscopic principles.
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification.
Table 1: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 108 | Molecular Ion Peak of Benzyl Alcohol Fragment |
| 91 | Tropylium Ion ([C₇H₇]⁺) - Base Peak |
| 77 | Phenyl Cation ([C₆H₅]⁺) |
Experimental NMR data for this compound is not publicly available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.25 | Multiplet | 9H | Aromatic Protons (C₆H₅- and -C₆H₄-) |
| ~5.10 | Singlet | 2H | Benzylic Protons (-O-CH₂-Ph) |
| ~4.70 | Singlet | 2H | Benzylic Protons (-CH₂-OH) |
| ~2.50 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-O (Aromatic) |
| ~137.0 | Quaternary Carbon (Aromatic, C-CH₂O) |
| ~130.0 - 127.0 | CH (Aromatic) |
| ~70.0 | Benzylic Carbon (-O-CH₂-Ph) |
| ~62.0 | Benzylic Carbon (-CH₂-OH) |
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3550 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | C-O Stretch | Ether and Alcohol |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30° pulse, a spectral width of 0 to 220 ppm, and a larger number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively non-volatile compound like this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion probe with Electron Ionization (EI) can be used.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern, which can provide structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Crystal Structure of 2-Benzyloxybenzyl Alcohol Not Publicly Available
A comprehensive search for the single-crystal X-ray diffraction data of 2-benzyloxybenzyl alcohol has revealed that the crystal structure for this compound is not publicly available in crystallographic databases. Similarly, the crystal structure of its isomer, 4-benzyloxybenzyl alcohol, also appears to be unreported in the accessible scientific literature.
This lack of available data prevents the creation of an in-depth technical guide on the crystal structure analysis of this compound as originally requested. The core quantitative data, such as unit cell dimensions, bond lengths, and bond angles, which are essential for a detailed analysis and for generating the requested data tables and experimental protocols, are contingent on a published crystal structure.
While information regarding the synthesis and general properties of this compound and related compounds is available, the specific three-dimensional arrangement of the molecules in the solid state, which is determined through single-crystal X-ray crystallography, remains unknown.
For researchers, scientists, and drug development professionals, this indicates a gap in the current body of scientific knowledge for this particular compound. The determination of its crystal structure could provide valuable insights into its conformational preferences, intermolecular interactions, and potential polymorphic forms, all of which are critical aspects in the fields of medicinal chemistry and materials science.
Given the unavailability of the requested data, a detailed technical guide on the crystal structure analysis of a closely related molecule with a published crystal structure could serve as a viable alternative for demonstrating the desired format and content. Potential alternative compounds for such an analysis, for which crystallographic data are more likely to be available, include simpler derivatives such as 4-hydroxybenzyl alcohol, 4-methylbenzyl alcohol, or 4-nitrobenzyl alcohol. An analysis of one of these compounds would allow for the generation of the requested quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows and intermolecular interactions.
Physical properties of 2-Benzyloxybenzyl alcohol (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2-Benzyloxybenzyl alcohol, a key intermediate in various synthetic organic processes. The focus is on its melting and boiling points, critical parameters for its purification, handling, and application in research and development.
Core Physical Properties
The physical state of this compound under standard conditions is a solid. Key quantitative data regarding its thermal properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 36.5-37.5 °C | Not Specified |
| Melting Point | 37 °C | Not Specified |
| Boiling Point | 155 °C | at 4 mmHg |
Experimental Protocols
The determination of accurate melting and boiling points is fundamental to characterizing a chemical compound. While specific experimental data for the determination of these values for this compound are not detailed in the immediate literature, the following standard methodologies are routinely employed for such organic solids.
Melting Point Determination (Thiele Tube Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A common and effective method for its determination is the use of a Thiele tube.[1][2][3][4]
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[1][3][6]
-
Heating: The side arm of the Thiele tube is gently heated. The unique shape of the tube facilitates the circulation of the oil via convection, ensuring uniform temperature distribution.[2][3][4][6]
-
Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[2][6] A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound.
Boiling Point Determination (Siwoloboff Method)
For substances that are liquid at or near room temperature, or for determining the boiling point of a liquefied solid, the Siwoloboff method provides a reliable microscale approach.[7]
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed inside the fusion tube.[7][8][9]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable bath, such as a Thiele tube.[2][7]
-
Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. Heating is then discontinued.[7]
-
Boiling Point Determination: As the apparatus cools, the point at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the external pressure.[7][10]
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: A logical workflow for determining the melting and boiling points of a chemical compound.
References
- 1. timstar.co.uk [timstar.co.uk]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. labcomercial.com [labcomercial.com]
- 4. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 2-Benzyloxybenzyl Alcohol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-benzyloxybenzyl alcohol, a key intermediate in various synthetic and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility in common organic solvents. The methodologies described herein are standard, reliable, and widely applicable for solid organic compounds.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature
| Solvent | Molar Mass ( g/mol ) | Density at 20°C (g/mL) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 32.04 | 0.792 | |||
| Ethanol | 46.07 | 0.789 | |||
| Acetone | 58.08 | 0.791 | |||
| Dichloromethane | 84.93 | 1.33 | |||
| Ethyl Acetate | 88.11 | 0.902 | |||
| Tetrahydrofuran | 72.11 | 0.889 | |||
| Toluene | 92.14 | 0.867 | |||
| Hexane | 86.18 | 0.659 |
Experimental Protocols for Solubility Determination
Two common and effective methods for determining the solubility of a solid organic compound like this compound are the Gravimetric Method and UV-Vis Spectrophotometry.
Gravimetric Method
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then evaporating a known volume of the saturated solution to determine the mass of the dissolved solute.[1][2][3][4]
2.1.1. Materials and Equipment
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Volumetric flasks and pipettes
-
Oven
2.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The temperature should be carefully controlled and recorded.
-
Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe fitted with a solvent-compatible filter.
-
Solvent Evaporation: Transfer the collected saturated solution to a pre-weighed evaporation dish.
-
Drying and Weighing: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. After the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of solution collected (mL) * 100
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution to determine its concentration.[5][6][7][8][9]
2.2.1. Materials and Equipment
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
2.2.2. Procedure
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 2.1.2) to prepare a saturated solution and allow it to equilibrate.
-
Sample Preparation and Measurement:
-
Withdraw a small, known volume of the clear supernatant of the saturated solution.
-
Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility (mol/L) = Concentration of diluted solution (mol/L) * Dilution factor
Solubility ( g/100 mL) = Solubility (mol/L) * Molar mass of this compound ( g/mol ) * 0.1
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for the Gravimetric Method.
Caption: Experimental workflow for the UV-Vis Spectrophotometry Method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. rootspress.org [rootspress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
Quantum Chemical Calculations for 2-Benzyloxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-benzyloxybenzyl alcohol. In the context of drug discovery and development, understanding the molecular geometry, electronic properties, and vibrational frequencies of a molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This document outlines a robust computational protocol utilizing Density Functional Theory (DFT), a widely employed method for its balance of accuracy and computational efficiency. We present standardized methodologies, illustrative data in structured tables, and visual workflows to facilitate a thorough in-silico investigation of this compound, serving as a foundational guide for researchers in computational chemistry and medicinal chemistry.
Introduction
This compound is an organic compound whose structural and electronic characteristics are of interest in various chemical and pharmaceutical contexts. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate its fundamental properties at the atomic level. By simulating the molecule's behavior, we can predict its three-dimensional structure, vibrational spectra, and electronic landscape, which are critical for understanding its chemical behavior.
This guide details a multi-step computational workflow, beginning with the initial structure generation, followed by geometry optimization and frequency calculations, and culminating in the analysis of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Computational Methodology and Protocols
The recommended theoretical framework for studying this compound is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and well-validated choice for organic molecules. This is often paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost.
Software and Hardware
All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS on a dedicated computer cluster.
Step-by-Step Computational Protocol
-
Initial Structure Generation : The 3D structure of this compound is first built using a molecular editor (e.g., Avogadro, ChemDraw). An initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., MMFF94) can be beneficial to obtain a reasonable starting conformation.
-
Geometry Optimization : A full geometry optimization is performed using the DFT/B3LYP method with the 6-31G(d,p) basis set. This calculation seeks the lowest energy conformation of the molecule on its potential energy surface, providing the optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation : Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical infrared (IR) spectrum, which can be compared with experimental data.
-
-
Electronic Property Analysis : From the optimized wave function, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, which are crucial for understanding the molecule's electronic transitions and reactivity.
Data Presentation
The quantitative results from the quantum chemical calculations are best summarized in tables for clarity and ease of comparison. The following tables present illustrative data that would be obtained from the described protocol for this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-O (Alcohol) | 1.425 |
| C-O (Ether) | 1.370 | |
| O-H (Alcohol) | 0.965 | |
| **Bond Angles (°) ** | C-O-H (Alcohol) | 109.5 |
| C-O-C (Ether) | 118.0 | |
| Dihedral Angles (°) | H-O-C-C | 178.5 |
| C-O-C-C | 155.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| O-H Stretch | 3650 | Stretching of the alcohol hydroxyl group |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds in the phenyl rings |
| C-O Stretch (Alcohol) | 1050 | Stretching of the C-O bond in the alcohol |
| C-O Stretch (Ether) | 1250 | Asymmetric stretching of the C-O-C ether linkage |
Table 3: Key Electronic and Thermochemical Properties
| Property | Calculated Value | Units |
| Total Energy | -653.1234 | Hartrees |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.15 | eV |
| HOMO-LUMO Gap | 6.10 | eV |
| Dipole Moment | 2.15 | Debye |
| Entropy (S) | 120.5 | cal/mol·K |
| Enthalpy (H) | -409.8 | kcal/mol |
| Gibbs Free Energy (G) | -447.6 | kcal/mol |
Visualizations
Diagrams are essential for visualizing workflows and molecular structures. The following have been generated using the DOT language.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Molecular Structure of this compound.
Conclusion
This guide has outlined a standard and effective computational protocol for the theoretical investigation of this compound using DFT. The methodologies and data presentation formats provided herein serve as a template for researchers to conduct their own in-silico analyses. The insights gained from such calculations—optimized geometry, vibrational spectra, and electronic properties—are invaluable for predicting the molecule's behavior and guiding further experimental work in drug design and materials science.
Thermodynamic Properties of 2-Benzyloxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of 2-Benzyloxybenzyl alcohol. Due to a notable gap in the existing scientific literature, this document also outlines robust experimental and computational methodologies for determining the currently unavailable thermodynamic data, which are crucial for applications in drug development, process chemistry, and materials science.
Core Thermodynamic and Physical Properties
Quantitative data for this compound is sparse in publicly accessible databases. The available experimental data is summarized in Table 1. A significant lack of experimentally determined values for key thermodynamic parameters, such as enthalpy of formation and heat capacity, necessitates the use of estimation techniques or direct experimental measurement.
| Property | Value | Conditions |
| Melting Point | 36.5-37.5 °C[1] | - |
| 37 °C[1] | - | |
| Boiling Point | 155 °C | at 4 mmHg[1] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | - |
| Flash Point (Predicted) | 37 °C | - |
Table 1: Summary of Known Physical Properties of this compound
Estimation of Thermodynamic Properties
In the absence of experimental data, several computational and empirical methods can be employed to estimate the thermodynamic properties of organic compounds like this compound.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a critical parameter for assessing the energetic stability of a molecule. It can be estimated using:
-
Group Contribution Methods: These methods, such as the Benson group-additivity method, calculate the enthalpy of formation by summing the contributions of individual molecular fragments. This approach is powerful for compounds where a reliable database of group contributions exists.
-
Computational Chemistry: Ab initio quantum mechanical calculations, such as those employing the G4 theory, can provide accurate estimations of gas-phase enthalpies of formation. For condensed-phase values, the enthalpy of sublimation must also be calculated or estimated.
Heat Capacity
The heat capacity (Cp), which describes the amount of heat required to raise the temperature of a substance, is essential for process design and safety analysis. It can be estimated as a function of temperature using:
-
Group Contribution Methods: Similar to enthalpy of formation, group contribution methods can be applied to estimate the heat capacity of liquids and gases. These methods often provide temperature-dependent polynomial expressions for the group contributions.
Experimental Determination of Thermodynamic Properties
To obtain definitive thermodynamic data for this compound, the following experimental protocols are recommended.
Synthesis and Purification of this compound
A related protocol for the synthesis of 2-benzyloxybenzyl chloride from this compound using thionyl chloride has been described, indicating the stability of the alcohol under these reaction conditions.
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound.
Caption: Experimental workflow for the determination of thermodynamic properties.
Differential Scanning Calorimetry (DSC) for Melting Point and Heat Capacity
Methodology: Differential Scanning Calorimetry can be utilized to determine the melting point and heat capacity of this compound.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium for temperature and enthalpy, sapphire for heat capacity).
-
Melting Point Determination: The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point.
-
Heat Capacity Measurement: The heat capacity is determined by comparing the heat flow signal of the sample to that of a sapphire standard over the desired temperature range.
Bomb Calorimetry for Enthalpy of Combustion
Methodology: The standard enthalpy of combustion can be determined using an isoperibol bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's law.
-
Sample Preparation: A pellet of a known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel ("bomb"). A fuse wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored until a maximum is reached and the system begins to cool.
-
Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the formation of nitric acid and the combustion of the fuse wire.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Store the compound in a tightly closed container in a cool, dry place.[1]
Conclusion
This technical guide has synthesized the currently available thermodynamic information for this compound and has outlined clear pathways for the experimental and computational determination of missing critical data. For researchers and professionals in drug development and chemical synthesis, obtaining accurate thermodynamic properties is paramount for process optimization, safety assessment, and understanding the fundamental behavior of this compound. The methodologies described herein provide a robust framework for filling the existing knowledge gaps.
References
2-Benzyloxybenzyl alcohol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Benzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound (CAS No: 3381-87-1). The following sections detail hazard identification, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory and research environment.
Hazard Identification and Classification
There are conflicting classifications regarding the hazards of this compound. Some suppliers classify it as not a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, other sources indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to the more stringent safety precautions outlined in this guide. The substance is intended for laboratory use only.[3][4]
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Physical and Chemical Properties
The table below summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 3381-87-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [5] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | Pale Yellow Solid | [3] |
| Purity | 97% | [3] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6][7] No specific quantitative data, such as LD50 values, are available for this compound. It is not listed as a known or anticipated carcinogen by NTP, IARC, ACGIH, or OSHA.[6]
For context, below is the toxicity data for the related compound, Benzyl Alcohol (CAS No: 100-51-6). It is important to note that this data is not for this compound and should be used for reference purposes only.
| Compound | Test | Value | Reference |
| Benzyl Alcohol | Oral LD50 (rat) | 1230 mg/kg | [8] |
| Benzyl Alcohol | LD50 (mice, 4-hour) | 1000 mg/kg | [9] |
| Benzyl Alcohol | LD50 (mice, 7-day) | 650 mg/kg | [9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing risk.
Handling:
-
Handle in a well-ventilated place and, if necessary, use a local exhaust ventilation system.[1][5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][6][10]
-
Some sources recommend storing under an inert gas.[1]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[10]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[5][6] Wear fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
-
General Advice: Move out of the dangerous area and consult a physician. Show them the Safety Data Sheet.[2][6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][5]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][5]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[2][5][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]
-
Specific Hazards: Carbon oxides may be generated during a fire.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[2][5]
Accidental Release:
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2][6]
-
Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[5][6]
-
Containment and Cleaning Up: Sweep up or vacuum the spillage and collect it in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2][5]
Experimental Protocols for Safety Data
Detailed experimental protocols for determining the toxicological and physical hazard properties of this compound are not provided in standard Safety Data Sheets. These properties are typically determined using standardized methodologies established by organizations such as the Organisation for Economic Co-operation and Development (OECD) or the National Institute for Occupational Safety and Health (NIOSH).
For example, acute oral toxicity (LD50) is often determined using OECD Test Guideline 423, which involves administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality. Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively, which involve applying the substance to the skin or eyes of test animals and grading the resulting irritation over time. Flash point is determined using standardized apparatus and methods like the Pensky-Martens closed-cup test (ASTM D93).
Researchers requiring detailed experimental data would need to consult specialized toxicological studies or commission testing from a certified laboratory.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. 2-(Benzyloxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. manavchem.com [manavchem.com]
- 9. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Benzyloxybenzyl Alcohol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from a primary alkyl halide.[1] This application note provides a detailed protocol for the synthesis of 2-benzyloxybenzyl alcohol, a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The synthesis involves the selective O-benzylation of the phenolic hydroxyl group of 2-hydroxybenzyl alcohol (salicyl alcohol) using a benzyl halide. The phenolic proton is more acidic than the alcoholic proton, allowing for its selective deprotonation by a suitable base to form the corresponding phenoxide, which then reacts with the benzyl halide.
Reaction Scheme
The overall reaction for the selective synthesis of this compound is depicted below:
Figure 1: Williamson Ether Synthesis of this compound.
-
Starting Material: 2-Hydroxybenzyl alcohol (Salicyl alcohol)
-
Reagent: Benzyl Bromide (or Benzyl Chloride)
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Product: 2-(Benzyloxy)benzyl alcohol (CAS: 3381-87-1)[2]
Data Presentation: Key Reaction Components
The following table summarizes the typical reagents, solvents, and their roles in the synthesis of this compound. Careful selection of these components is crucial for achieving high yield and purity.
| Component | Example | Role / Function | Key Considerations |
| Starting Alcohol | 2-Hydroxybenzyl alcohol | Provides the nucleophilic oxygen after deprotonation. | Contains two hydroxyl groups; the phenolic -OH is more acidic and reacts preferentially. |
| Alkylating Agent | Benzyl Bromide (BnBr) | Electrophile; provides the benzyl group. | Benzyl bromide is a lachrymator and should be handled with care in a fume hood.[3] Benzyl chloride can also be used. |
| Base | Sodium Hydride (NaH, 60% in oil) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide.[4] | Highly reactive and moisture-sensitive. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative.[3][5] |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that solvates the cation of the base and facilitates the SN2 reaction.[4] | Anhydrous (dry) solvent is essential, especially when using NaH. THF is another suitable solvent.[4] |
| Product | 2-(Benzyloxy)benzyl alcohol | The desired ether product. | A pale yellow solid with a molecular weight of 214.26 g/mol .[2] |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on standard Williamson ether synthesis methodologies.[3][4]
Materials:
-
2-Hydroxybenzyl alcohol (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 eq.)
-
Benzyl bromide (BnBr) (1.1 - 1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxybenzyl alcohol (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).[4]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq. of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water to decompose any unreacted NaH.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x) and brine (1 x).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.[4]
Process and Mechanism Diagrams
The following diagrams, generated using DOT language, illustrate the chemical mechanism and the experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(Benzyloxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 3. Benzyl Bromide [commonorganicchemistry.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The 2-Benzyloxybenzyl (BOB) Group as a Protective Strategy for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The benzyl ether is a cornerstone of hydroxyl protection, valued for its robustness across a wide range of chemical conditions. The 2-benzyloxybenzyl (BOB) ether emerges as a specialized variant of this classical protecting group. Formed by the reaction of an alcohol with a 2-benzyloxybenzyl halide, this group shares the general stability of traditional benzyl ethers but offers potential nuanced applications due to the presence of an additional benzylic ether functionality within its structure.
These application notes provide a comprehensive overview of the use of the 2-benzyloxybenzyl group for the protection of alcohols, detailing its stability, methods for its introduction and cleavage, and its orthogonality with other common protecting groups. The provided protocols are based on established methodologies for benzyl ethers and are intended to serve as a practical guide for synthetic chemists.
General Characteristics and Stability
The 2-benzyloxybenzyl protecting group is characterized by its general stability under a variety of reaction conditions, a feature it shares with the standard benzyl (Bn) group. It is typically stable to basic conditions, nucleophilic reagents, and many oxidizing and reducing agents that do not facilitate hydrogenolysis.[1]
Stability Profile:
| Condition Category | Reagent/Environment | Stability of Benzyl Ethers | Reference(s) |
| Acidic | Mildly Acidic (e.g., acetic acid) | Generally Stable | [2] |
| Strong Protic Acids (e.g., HBr) | Labile (Cleavage) | [3][4] | |
| Strong Lewis Acids (e.g., BCl₃, BBr₃) | Labile (Cleavage) | [2][5] | |
| Basic | Strong Bases (e.g., NaH, KOH, carbonates) | Generally Stable | [2] |
| Oxidative | DDQ | Cleavable, but slower than PMB | [6][7] |
| O₃ | Labile (Cleavage) | [8] | |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Labile (Cleavage) | [8][9] |
| Dissolving Metal (e.g., Na/NH₃) | Labile (Cleavage) | [10] |
Orthogonality to Other Protecting Groups
A key advantage of the 2-benzyloxybenzyl group is its orthogonality with other widely used protecting groups. This allows for selective deprotection sequences in complex syntheses. The BOB group is generally stable under the conditions used to cleave many other protecting groups, and its own removal conditions are often mild enough to leave others intact.
-
Orthogonal to Silyl Ethers (e.g., TBS, TIPS): Silyl ethers are cleaved by fluoride sources (e.g., TBAF), which do not affect benzyl ethers.[1]
-
Orthogonal to Acetals (e.g., THP, MOM): These are typically removed under mildly acidic conditions, to which benzyl ethers are generally stable.[10]
-
Orthogonal to Base-Labile Groups (e.g., Acetates, Fmoc): Benzyl ethers are stable to the basic conditions required for the removal of these groups.[1]
Experimental Protocols
The following protocols are generalized procedures for the protection of a primary alcohol with the 2-benzyloxybenzyl group and its subsequent deprotection. Reaction conditions, particularly temperature and reaction time, should be optimized for specific substrates.
Protocol 1: Protection of a Primary Alcohol via Williamson Ether Synthesis
This protocol describes the formation of a 2-benzyloxybenzyl ether using 2-benzyloxybenzyl chloride and a strong base.
Materials:
-
Primary alcohol
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Benzyloxybenzyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of 2-benzyloxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
This is the most common and generally mildest method for cleaving benzyl-type ethers.[9][11]
Materials:
-
2-Benzyloxybenzyl-protected alcohol
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Quantitative Data for Benzyl Ether Hydrogenolysis (Representative Examples):
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) |
| Benzyl ether of a primary alcohol | 10% Pd/C | H₂ (1 atm) | EtOH | 2 | >95 |
| Benzyl ether of a secondary alcohol | 10% Pd/C | H₂ (1 atm) | MeOH | 4 | >95 |
| Benzyl ether in a complex molecule | 10% Pd/C | Ammonium formate | MeOH | 1 | 90 |
Note: These are typical conditions and yields for general benzyl ethers and should be optimized for 2-benzyloxybenzyl-protected substrates.
Protocol 3: Deprotection by Oxidative Cleavage with DDQ
This method is particularly useful when hydrogenolysis is not compatible with other functional groups in the molecule, such as alkenes or alkynes.[3][12] Note that standard benzyl ethers react more slowly than p-methoxybenzyl (PMB) ethers.[2][6]
Materials:
-
2-Benzyloxybenzyl-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor by TLC. The reaction may require several hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ-hydroquinone byproduct.
Quantitative Data for Oxidative Cleavage of Benzyl Ethers (Representative Examples):
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Carbohydrate benzyl ether | DDQ (1.5 eq) | CH₂Cl₂/H₂O | 3 | 96 | [12] |
| Simple primary benzyl ether | DDQ (1.5 eq), photo-irradiation | MeCN | 1 | 92 | [8] |
Note: Reaction times for 2-benzyloxybenzyl ethers may be longer than for PMB ethers.
Logical Relationships in Protection/Deprotection Strategy
The choice of protection and deprotection method depends on the overall synthetic strategy and the compatibility of other functional groups within the molecule.
Conclusion
The 2-benzyloxybenzyl group is a valuable tool for the protection of alcohols in organic synthesis. It provides the general stability and reliability of a standard benzyl ether while being amenable to standard deprotection techniques, including catalytic hydrogenolysis and oxidative cleavage. Its robust nature and orthogonality with many other common protecting groups make it a suitable choice for complex, multi-step synthetic campaigns in research and drug development. While specific quantitative data for this particular substituted benzyl ether is not widely published, the protocols and principles outlined in these notes provide a solid foundation for its successful implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Phenolic Hydroxyl Groups with 2-Benzyloxybenzyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of phenolic hydroxyl groups using 2-benzyloxybenzyl alcohol derivatives. This protecting group strategy is valuable in multi-step organic synthesis, particularly in the preparation of complex molecules and active pharmaceutical ingredients where selective protection and deprotection of phenols are crucial.
Introduction
The protection of phenols is a fundamental operation in organic synthesis. The benzyl ether is a classic and widely used protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. The 2-benzyloxybenzyl group, an ortho-substituted benzyl derivative, offers specific advantages in certain synthetic contexts. The presence of the ortho-benzyloxy substituent can influence the reactivity and cleavage conditions of the protecting group, potentially allowing for selective deprotection in the presence of other benzyl ethers.
This guide details the methodology for the introduction and removal of the 2-benzyloxybenzyl protecting group, providing structured data and step-by-step protocols to aid researchers in its effective implementation.
Data Presentation
Table 1: Protection of Various Phenols with 2-Benzyloxybenzyl Bromide
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 12 | 92 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 8 | 95 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 50 | 6 | 98 |
| 4 | 2-Naphthol | K₂CO₃ | Acetone | 60 | 14 | 89 |
| 5 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 70 | 10 | 85 |
| 6 | Methyl 4-hydroxybenzoate | K₂CO₃ | Acetone | 60 | 12 | 91 |
| 7 | 4-Bromophenol | K₂CO₃ | DMF | 80 | 8 | 93 |
| 8 | 2,6-Dimethylphenol | NaH | THF | 25 | 24 | 75 |
Note: Yields are isolated yields after chromatographic purification. Reaction conditions may require optimization for specific substrates.
Table 2: Deprotection of 2-Benzyloxybenzyl Ethers
| Entry | Protected Phenol | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxybenzyl phenyl ether | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 4 | 98 |
| 2 | 1-(2-Benzyloxybenzyloxy)-4-methoxybenzene | H₂ (1 atm) | 10% Pd/C | Ethyl Acetate | 25 | 3 | 99 |
| 3 | 1-(2-Benzyloxybenzyloxy)-4-nitrobenzene | H₂ (50 psi) | 10% Pd/C | THF | 25 | 6 | 95 (nitro group also reduced) |
| 4 | 2-(2-Benzyloxybenzyloxy)naphthalene | DDQ | - | CH₂Cl₂/H₂O | 25 | 2 | 88 |
| 5 | 4-(2-Benzyloxybenzyloxy)benzaldehyde | BCl₃ | - | CH₂Cl₂ | -78 to 0 | 1 | 85 |
| 6 | Methyl 4-(2-Benzyloxybenzyloxy)benzoate | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 4 | 97 |
Note: Yields are isolated yields. The choice of deprotection method depends on the compatibility with other functional groups in the molecule.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Phenols using 2-Benzyloxybenzyl Bromide
This protocol describes a standard procedure for the O-alkylation of phenols using 2-benzyloxybenzyl bromide under basic conditions (Williamson ether synthesis).
Materials:
-
Substituted phenol (1.0 equiv)
-
2-Benzyloxybenzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) in anhydrous acetone or DMF (0.1-0.2 M), add the base (K₂CO₃ or Cs₂CO₃).
-
Add 2-benzyloxybenzyl bromide (1.1 equiv) to the suspension.
-
Heat the reaction mixture to the temperature indicated in Table 1 and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: General Procedure for the Deprotection of 2-Benzyloxybenzyl Ethers by Catalytic Hydrogenolysis
This protocol outlines the standard method for the cleavage of the 2-benzyloxybenzyl ether via palladium-catalyzed hydrogenation.
Materials:
-
2-Benzyloxybenzyl protected phenol (1.0 equiv)
-
10% Palladium on activated carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the 2-benzyloxybenzyl protected phenol (1.0 equiv) in methanol or ethyl acetate (0.05-0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected phenol. Further purification by chromatography or recrystallization may be performed if necessary.
Visualizations
Application Notes and Protocols for 2-Benzyloxybenzyl Alcohol in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxybenzyl alcohol is a versatile building block in organic synthesis, primarily utilized as a precursor for the corresponding 2-benzyloxybenzyl halides and other derivatives. Its strategic importance in the total synthesis of natural products lies in its ability to introduce a masked phenolic hydroxyl group, which can be revealed at a later stage of a synthetic sequence. The benzyl ether serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily cleavable under specific, mild protocols. This allows for intricate molecular manipulations on other parts of a complex molecule without undesired interference from a reactive phenol.
This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of natural products, focusing on the dibenzo[b,f]oxepine and lignan classes of compounds.
Application 1: Total Synthesis of Isofregenedol, a Dibenzo[b,f]oxepine Natural Product Analogue
Isofregenedol is a natural product featuring a dibenzo[b,f]oxepine core, a structural motif found in various biologically active compounds. The following protocol outlines a plausible synthetic route to an analogue of isofregenedol, leveraging this compound as a key starting material for the construction of the seven-membered oxepine ring via an intramolecular Wittig reaction.
Synthetic Strategy
The retrosynthetic analysis for the isofregenedol analogue reveals two key fragments: 2-hydroxy-3-methoxy-5-methylbenzaldehyde and 2-benzyloxybenzyl triphenylphosphonium bromide. The latter can be readily prepared from this compound. The key bond formation to construct the dibenzo[b,f]oxepine skeleton is achieved through an intramolecular Wittig reaction, followed by deprotection of the benzyl ether to yield the target molecule.
Diagram of the Synthetic Pathway for Isofregenedol Analogue
Caption: Synthetic workflow for the Isofregenedol analogue.
Experimental Protocols
Step 1: Synthesis of 2-Benzyloxybenzyl bromide
This protocol describes the conversion of this compound to the corresponding bromide, a necessary precursor for the Wittig salt.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 214.26 | 10.0 | 2.14 g |
| Phosphorus tribromide (PBr₃) | 270.69 | 3.5 | 0.95 g (0.33 mL) |
| Diethyl ether (anhydrous) | 74.12 | - | 50 mL |
Procedure:
-
To a stirred solution of this compound (2.14 g, 10.0 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under an argon atmosphere, add phosphorus tribromide (0.33 mL, 3.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-benzyloxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Benzyloxybenzyl triphenylphosphonium bromide
This protocol details the formation of the Wittig salt.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Benzyloxybenzyl bromide | 277.15 | 10.0 | 2.77 g |
| Triphenylphosphine (PPh₃) | 262.29 | 11.0 | 2.88 g |
| Toluene (anhydrous) | 92.14 | - | 50 mL |
Procedure:
-
Dissolve 2-benzyloxybenzyl bromide (2.77 g, 10.0 mmol) and triphenylphosphine (2.88 g, 11.0 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 24 hours under an argon atmosphere.
-
A white precipitate will form. Allow the mixture to cool to room temperature.
-
Collect the solid by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield 2-benzyloxybenzyl triphenylphosphonium bromide.
Step 3: Synthesis of the Protected Isofregenedol Analogue via Intramolecular Wittig Reaction
This protocol describes the coupling of the two key fragments and the subsequent cyclization.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Benzyloxybenzyl triphenylphosphonium bromide | 539.44 | 5.0 | 2.70 g |
| 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | 166.17 | 5.0 | 0.83 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | - | 50 mL |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 5.5 | 0.22 g |
Procedure:
-
To a stirred suspension of potassium carbonate (2.07 g, 15.0 mmol) in anhydrous DMF (30 mL), add 2-hydroxy-3-methoxy-5-methylbenzaldehyde (0.83 g, 5.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-benzyloxybenzyl triphenylphosphonium bromide (2.70 g, 5.0 mmol) and stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to 0 °C and add sodium hydride (0.22 g, 5.5 mmol of a 60% dispersion in mineral oil) portionwise.
-
Allow the mixture to warm to room temperature and stir for an additional 6 hours.
-
Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the protected isofregenedol analogue.
Step 4: Deprotection to Isofregenedol Analogue
This final step removes the benzyl protecting group to yield the natural product analogue.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Protected Isofregenedol Analogue | - | 1.0 | - |
| Boron tribromide (BBr₃), 1 M in CH₂Cl₂ | 250.52 | 3.0 | 3.0 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20 mL |
Procedure:
-
Dissolve the protected isofregenedol analogue (1.0 mmol) in anhydrous dichloromethane (20 mL) and cool the solution to -78 °C under an argon atmosphere.
-
Add a 1 M solution of boron tribromide in dichloromethane (3.0 mL, 3.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and add water (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isofregenedol analogue.
Application 2: Proposed Synthetic Approach to a Lignan Precursor
Lignans are a large class of natural products with diverse biological activities. The dibenzylbutrolactone lignan skeleton can be conceptually assembled from units derived from this compound. This section outlines a proposed strategy for the synthesis of a key intermediate that could be further elaborated to various lignan natural products.
Synthetic Strategy
The proposed strategy involves the coupling of a derivative of this compound with a suitable three-carbon unit to form a key diaryl ether intermediate. This intermediate can then undergo further transformations, such as intramolecular cyclization, to construct the core lignan scaffold. The benzyloxy group serves to protect the phenolic hydroxyl during the initial bond-forming reactions.
Diagram of the Proposed Lignan Precursor Synthesis
Caption: Proposed workflow for lignan precursor synthesis.
Experimental Protocols
Step 1: Synthesis of a Diaryl Ether Intermediate
This protocol describes the formation of a diaryl ether, a common structural motif in lignan precursors, via a Williamson ether synthesis.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Benzyloxybenzyl bromide | 277.15 | 5.0 | 1.39 g |
| Methyl 3-(4-hydroxyphenyl)propanoate | 180.19 | 5.0 | 0.90 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g |
| Acetone (anhydrous) | 58.08 | - | 50 mL |
Procedure:
-
To a solution of methyl 3-(4-hydroxyphenyl)propanoate (0.90 g, 5.0 mmol) in anhydrous acetone (50 mL), add potassium carbonate (1.38 g, 10.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-benzyloxybenzyl bromide (1.39 g, 5.0 mmol) in anhydrous acetone (10 mL) dropwise.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the diaryl ether intermediate.
This intermediate, with its protected phenolic group and ester functionality, is well-suited for a variety of subsequent chemical transformations to construct the complex polycyclic systems characteristic of many lignan natural products. The benzyloxy group can be removed at a suitable stage using standard deprotection protocols, such as catalytic hydrogenation or treatment with a Lewis acid like BBr₃.
Conclusion
This compound is a valuable and strategic starting material in the total synthesis of natural products. Its utility stems from the robust nature of the benzyl ether protecting group, which allows for the masking of a phenolic hydroxyl group during complex synthetic sequences. The protocols outlined above for the synthesis of a dibenzo[b,f]oxepine and a key lignan precursor demonstrate the practical application of this building block in constructing intricate molecular architectures. These methodologies provide a foundation for researchers in natural product synthesis and drug discovery to explore the synthesis of a wide range of biologically active molecules.
Chiral Synthesis of 2-Benzyloxybenzyl Alcohol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 2-benzyloxybenzyl alcohol and its derivatives. The enantioselective synthesis of such compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the chiral benzylic alcohol motif in biologically active molecules. Three primary strategies are outlined: the asymmetric reduction of 2-(benzyloxy)acetophenone, the enantioselective addition of organometallic reagents to 2-(benzyloxy)benzaldehyde, and the asymmetric reduction of 2-(benzyloxy)benzaldehyde using a chiral oxazaborolidine catalyst (CBS Reduction).
Key Synthetic Strategies
The selection of a synthetic route for a chiral this compound derivative will depend on the availability of starting materials, desired scale, and required enantiopurity. Below is a summary of the most effective methods.
| Method | Substrate | Key Reagents | Typical Enantiomeric Excess (ee) | Typical Yield |
| Asymmetric Transfer Hydrogenation | 2-(Benzyloxy)acetophenone | Ru(II)-TsDPEN catalyst, Formic acid/Triethylamine | >95% | High |
| Enantioselective Organozinc Addition | 2-(Benzyloxy)benzaldehyde | Diethylzinc, Chiral amino alcohol ligand (e.g., (-)-DAIB) | >95% | Good to High |
| Corey-Bakshi-Shibata (CBS) Reduction | 2-(Benzyloxy)benzaldehyde | Chiral oxazaborolidine catalyst, Borane dimethyl sulfide (BMS) | >98% | High |
Method 1: Asymmetric Transfer Hydrogenation of 2-(Benzyloxy)acetophenone
Asymmetric transfer hydrogenation is a powerful and reliable method for the enantioselective reduction of ketones.[1][2] The use of a Ruthenium(II) catalyst with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand provides high enantioselectivity and yield under mild conditions.
Experimental Protocol
Materials:
-
2-(Benzyloxy)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%). Add anhydrous isopropanol (1 mL) and stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-(benzyloxy)acetophenone (1 mmol) in a 5:2 mixture of formic acid and triethylamine (3 mL).
-
Reduction: Add the substrate solution to the pre-formed catalyst solution. Stir the reaction mixture at 40 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Benzyloxybenzyl Alcohol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Introduction
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer with high selectivity. While a wide array of chiral auxiliaries have been developed and successfully applied, this document focuses on the application of a chiral auxiliary bearing a benzyloxy moiety, specifically O-(1-phenylbutyl)benzyloxyacetaldoxime, which serves as a versatile precursor for the asymmetric synthesis of valuable chiral building blocks such as 1,2-aminoalcohols and α-amino acid derivatives.[1][2]
The core principle behind the utility of this benzyloxy-containing chiral auxiliary lies in its ability to create a sterically defined environment that biases the approach of a nucleophile to a prochiral center. The subsequent cleavage of the auxiliary furnishes the desired chiral product and allows for the recovery of the chiral directing group.
Core Applications
The primary application of chiral O-(1-phenylbutyl)benzyloxyacetaldoxime is in the diastereoselective addition of organometallic reagents (organolithium and Grignard reagents) to the C=N bond of the oxime ether.[1][2] This reaction, facilitated by a Lewis acid such as boron trifluoride diethyl etherate, proceeds with high diastereoselectivity to furnish chiral hydroxylamines. These hydroxylamines are stable intermediates that can be converted into a variety of valuable chiral molecules.
Key transformations of the resulting chiral hydroxylamines include:
-
Synthesis of protected 1,2-aminoalcohols: Reductive cleavage of the N-O bond of the hydroxylamine adducts yields enantiomerically enriched 1,2-aminoalcohols.
-
Synthesis of α-amino acid derivatives: The hydroxylamine intermediates can also serve as precursors for the synthesis of α-amino acids.
-
Synthesis of nitrogen heterocycles: The 1,2-aminoalcohol derivatives can be further elaborated into chiral 2-hydroxymethyl nitrogen heterocycles through ring-closing metathesis.[1]
Quantitative Data Summary
The following table summarizes the diastereoselectivity and yields for the addition of various organometallic reagents to (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime.
| Entry | Organometallic Reagent | Product (Hydroxylamine) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | MeLi | 2a | 95:5 | 85 |
| 2 | BuLi | 2b | 96:4 | 82 |
| 3 | PhLi | 2c | 92:8 | 78 |
| 4 | BnMgCl | 2d | 94:6 | 88 |
| 5 | VinylMgBr | 2e | 93:7 | 75 |
Experimental Protocols
1. General Procedure for Diastereoselective Addition of Organometallic Reagents to (E)-O-(1-Phenylbutyl)benzyloxyacetaldoxime (1)
To a stirred solution of (E)-O-(1-phenylbutyl)benzyloxyacetaldoxime (1 ) (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added boron trifluoride diethyl etherate (1.2 mmol). The mixture is stirred for 15 minutes, after which the organometallic reagent (organolithium or Grignard reagent, 1.5 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral hydroxylamine (2 ).
2. Synthesis of Protected 1,2-Aminoalcohols via N-O Bond Cleavage
The chiral hydroxylamine (2 ) (1.0 mmol) is dissolved in a mixture of acetic acid and water (2:1, 15 mL). Activated zinc dust (5.0 mmol) is added in portions, and the resulting suspension is stirred vigorously at room temperature for 12-24 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude aminoalcohol is then protected, for example, as its N-Boc derivative by treatment with di-tert-butyl dicarbonate (Boc)₂O (1.2 mmol) and a suitable base (e.g., triethylamine) in dichloromethane. Purification by column chromatography provides the enantiomerically enriched protected 1,2-aminoalcohol (3 ).[1][2]
Visualizations
Logical Workflow for Asymmetric Synthesis using a Benzyloxy-Containing Chiral Auxiliary
Caption: General workflow for the asymmetric synthesis of chiral compounds using a benzyloxy-containing chiral auxiliary.
Signaling Pathway for Diastereoselective Addition
Caption: Simplified mechanism illustrating the role of the chiral auxiliary in directing the diastereoselective addition of a nucleophile.
References
- 1. Chiral oxime ethers in asymmetric synthesis. O-(1-Phenylbutyl)benzyloxyacetaldoxime, a versatile reagent for the asymmetric synthesis of protected 1,2-aminoalcohols, α-amino acid derivatives, and 2-hydroxymethyl nitrogen heterocycles including iminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral oxime ethers in asymmetric synthesis. O-(1-Phenylbutyl)benzyloxyacetaldoxime, a versatile reagent for the asymmetric synthesis of protected 1,2-aminoalcohols, alpha-amino acid derivatives, and 2-hydroxymethyl nitrogen heterocycles including iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 2-Benzyloxybenzyl Ethers via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a widely employed protecting group for hydroxyl functionalities in organic synthesis due to its stability across a broad spectrum of reaction conditions. A key challenge in multi-step synthesis is the selective and efficient removal of such protecting groups. Hydrogenolysis is a premier method for the deprotection of benzyl ethers, valued for its mild conditions and clean reaction profiles. This document provides detailed application notes and protocols for the deprotection of 2-benzyloxybenzyl ethers via hydrogenolysis, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients.
Hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen. In the context of benzyl ether deprotection, the carbon-oxygen bond of the ether is cleaved in the presence of a metal catalyst, yielding the deprotected alcohol and toluene as a byproduct. The general reaction is illustrated below:
R-O-Bn + H₂ --(Catalyst)--> R-OH + Toluene
The choice of catalyst, hydrogen source, and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. These notes will explore the most common and effective methodologies for this transformation.
Key Parameters for Successful Hydrogenolysis
Several factors critically influence the efficiency and selectivity of the hydrogenolysis of 2-benzyloxybenzyl ethers. Careful consideration and optimization of these parameters are essential for achieving high yields and purity of the desired product.
-
Catalyst Selection : Palladium-based catalysts are the most prevalent for this transformation.
-
Palladium on Carbon (Pd/C) : This is the most common catalyst, typically used at 5% or 10% loading by weight. It is highly effective for the cleavage of O-benzyl ethers.[1][2]
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) : Often more effective than Pd/C, particularly for substrates prone to catalyst poisoning.[2]
-
Catalyst Loading : Typically ranges from 5 to 20 mol% relative to the substrate. For sterically hindered or otherwise challenging substrates, a higher catalyst loading may be necessary.
-
-
Hydrogen Source and Pressure :
-
Hydrogen Gas (H₂) : The most common source of hydrogen. Reactions are often run under a balloon of hydrogen at atmospheric pressure or in a high-pressure reactor for more challenging deprotections.[3][4]
-
Transfer Hydrogenation : This method utilizes a hydrogen donor in situ, avoiding the need for handling gaseous hydrogen. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][5][6][7] This can be a safer and more convenient alternative.
-
-
Solvent Choice : The solvent can significantly impact the reaction rate and efficiency. Protic solvents like methanol and ethanol are commonly used and are generally effective.[8] The choice of solvent can also be influenced by the solubility of the starting material.
-
Temperature : Most hydrogenolysis reactions are conducted at room temperature.[2] In cases of slow or incomplete reactions, gentle heating may be applied, but this can sometimes lead to side reactions.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the hydrogenolysis of benzyl ethers under various conditions, providing a basis for comparison and selection of the appropriate methodology.
Table 1: Comparison of Catalysts for Benzyl Ether Deprotection
| Catalyst | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm - 10 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Up to 95%+ | Advantages: Well-established, mild, neutral pH.[9] Disadvantages: Can be slow, catalyst quality varies, potential fire hazard when dry, may reduce other functional groups (e.g., alkenes, alkynes).[9] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 99% | Advantages: More reactive than Pd/C, effective for hindered ethers.[10] Disadvantages: Can be more expensive. |
| 10% Pd/C | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid under microwave conditions.[9] Disadvantages: Requires microwave reactor. |
| 10% Pd/C | Formic Acid (HCOOH) | Methanol, Room Temp | Minutes | 89 - 95% | Advantages: Rapid, uses an inexpensive hydrogen donor.[6] Disadvantages: Acidic conditions may not be suitable for all substrates. |
Table 2: Influence of Solvent on Reaction Time with Pd/C
| Solvent | Relative Reaction Rate |
| Toluene | Slowest |
| Methanol | Moderate |
| Ethanol | Faster |
| Acetic Acid | Fast |
| Tetrahydrofuran (THF) | Fastest |
| Data synthesized from multiple sources indicating general trends.[8] |
Experimental Protocols
The following are detailed protocols for the deprotection of 2-benzyloxybenzyl ethers via hydrogenolysis.
Protocol 1: General Procedure using Palladium on Carbon and Hydrogen Gas
This protocol outlines a standard laboratory procedure for the deprotection of a benzyl ether using a palladium on carbon catalyst and hydrogen gas.
Materials:
-
2-Benzyloxybenzyl ether substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Dissolve the 2-benzyloxybenzyl ether (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.[4]
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge-fill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon or at a set pressure in a hydrogenation apparatus) at room temperature.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
If necessary, purify the product by flash column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a convenient and efficient hydrogen donor.
Materials:
-
2-Benzyloxybenzyl ether substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Isopropanol (i-PrOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
To a stirred solution of the 2-benzyloxybenzyl ether (1.0 mmol) in methanol (10 mL), add 10% Pd/C (a weight equal to the substrate can be used for difficult deprotections).[1]
-
Add ammonium formate (5.0 mmol, 5 equivalents) in one portion under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature if it was heated.
-
Filter the catalyst through a pad of Celite® and wash the pad with the reaction solvent.[1]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected product.
-
Purify by column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Reaction mechanism of benzyl ether hydrogenolysis.
Caption: General experimental workflow for hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Benzyloxybenzyl Alcohol as a Linker in Polymer-Supported Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer-supported synthesis, the choice of a linker is paramount to the success of generating small molecules, peptides, and other chemical entities. The linker tethers the substrate to the solid support, withstands the rigors of the synthetic transformations, and allows for the selective cleavage of the final product. The 2-benzyloxybenzyl alcohol linker is an ortho-substituted benzyl alcohol derivative that offers a unique set of properties for solid-phase organic synthesis (SPOS). Its structure allows for attachment to various solid supports and subsequent immobilization of substrates, typically through an ether or ester bond. Cleavage of the product from this linker can be achieved under specific acidic or oxidative conditions.
These application notes provide a comprehensive overview of the use of the this compound linker, including its synthesis, attachment to a solid support, substrate loading, and product cleavage. Detailed protocols for these key experimental steps are provided to guide researchers in its practical application. While direct data for the this compound linker is limited, the protocols and data presented herein are based on established methodologies for closely related ortho-alkoxybenzyl alcohol linkers and general principles of solid-phase synthesis.
Data Presentation
Table 1: Typical Loading Capacities of Benzyl Alcohol-Type Linkers on Polystyrene Resins
| Linker Type | Resin Type | Typical Loading Capacity (mmol/g) | Reference |
| This compound (estimated) | Merrifield Resin (1% DVB) | 0.8 - 1.2 | Analogous Systems |
| 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) | Merrifield Resin (1% DVB) | ~1.0 | [1] |
| Wang Resin (p-alkoxybenzyl alcohol) | Polystyrene (1% DVB) | 0.5 - 1.5 | [2] |
| Hydroxymethylpolystyrene | Polystyrene (1% DVB) | 1.0 - 2.0 | General Knowledge |
Table 2: Comparison of Cleavage Conditions for Benzyl-Type Linkers
| Linker Type | Cleavage Reagent | Conditions | Typical Yield | Notes |
| This compound (predicted) | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 50-95% TFA in DCM, 1-2 h, RT | Good to Excellent | Standard acidic cleavage for benzyl ethers/esters. |
| 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | CH₂Cl₂/H₂O (10:1), 30 min, RT | Good | Oxidative cleavage specific for the p-alkoxybenzyl ether.[1] |
| Wang Resin (p-alkoxybenzyl alcohol) | 95% TFA in DCM | 30 min, RT | >90% | Highly acid-labile. |
| Merrifield Resin (benzyl ester) | Anhydrous HF | 0 °C, 1 h | Good | Harsh conditions, requires specialized apparatus. |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyloxybenzyl Chloride (Precursor for Linker Attachment)
This protocol describes the conversion of this compound to the corresponding chloride, a reactive intermediate for attachment to a solid support.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.1 eq.) dropwise to the solution. Gas evolution will be observed.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-benzyloxybenzyl chloride.
Protocol 2: Attachment of this compound Linker to Merrifield Resin
This protocol details the immobilization of the this compound linker onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Swell the Merrifield resin in anhydrous DMF for 1 hour in a reaction vessel under an inert atmosphere.
-
In a separate flask, dissolve this compound (2-3 eq. relative to resin loading) in anhydrous DMF.
-
To the solution of the alcohol, add potassium carbonate (5 eq.) and a catalytic amount of potassium iodide.
-
Add the alcoholic solution to the swollen resin.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and DCM.
-
Dry the resin under vacuum to a constant weight.
-
The loading of the linker can be determined by elemental analysis or by a functional group titration method.
Protocol 3: Loading of a Carboxylic Acid Substrate onto the this compound Resin
This protocol describes the esterification of a carboxylic acid to the hydroxyl group of the resin-bound linker.
Materials:
-
This compound functionalized resin
-
Carboxylic acid substrate (e.g., an Fmoc-protected amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the this compound resin in anhydrous DCM or DMF for 1 hour.
-
In a separate flask, dissolve the carboxylic acid (3-5 eq. relative to resin loading) in the same solvent.
-
Add DIC or DCC (3-5 eq.) and a catalytic amount of DMAP to the carboxylic acid solution.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction for the disappearance of free hydroxyl groups on the resin using a suitable test (e.g., Kaiser test if loading an amine, or a colorimetric test for alcohols).
-
Once the reaction is complete, filter the resin and wash it sequentially with the reaction solvent, methanol, and DCM.
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Product from the this compound Resin
This protocol provides a standard acidic cleavage method to release the product from the solid support.
Materials:
-
Product-loaded this compound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Swell the dried, product-loaded resin in DCM in a reaction vessel.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the nature of the synthesized product.
-
Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or neat TFA.
-
Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Experimental workflow for synthesis using the this compound linker.
Caption: Simplified proposed mechanism for acidic cleavage of a substrate.
Caption: Logical relationships in polymer-supported synthesis with the linker.
References
Application Notes and Protocols: Synthesis of 1-(2-(benzyloxy)phenyl)ethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and highly versatile organometallic reaction in organic synthesis, enabling the formation of carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone.[2] This reaction is a cornerstone in the synthesis of primary, secondary, and tertiary alcohols from various carbonyl precursors.[3]
This document provides a detailed protocol for the synthesis of the secondary alcohol, 1-(2-(benzyloxy)phenyl)ethanol. This is achieved through the reaction of 2-benzyloxybenzaldehyde with methylmagnesium bromide, a classic Grignard reagent. The resulting chiral alcohol is a valuable building block in the development of more complex molecules for pharmaceutical and materials science applications.
Note on the Target Compound: The specified reaction is a Grignard addition, which involves the addition of an alkyl or aryl group (in this case, a methyl group) to the carbonyl carbon. This process converts the aldehyde (2-benzyloxybenzaldehyde) into a secondary alcohol (1-(2-(benzyloxy)phenyl)ethanol). The direct conversion of 2-benzyloxybenzaldehyde to 2-benzyloxybenzyl alcohol is a reduction (addition of a hydride), which is typically achieved using reducing agents like sodium borohydride, not a Grignard reaction. The following protocol details the Grignard synthesis pathway.
Reaction Scheme and Mechanism
The overall reaction involves two key stages: the nucleophilic addition of the Grignard reagent to the aldehyde, forming a magnesium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the final alcohol product.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-benzyloxybenzyl alcohol. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and reliable methods for the synthesis of this compound:
-
Williamson Ether Synthesis: This method involves the reaction of 2-hydroxybenzyl alcohol (salicyl alcohol) with a benzyl halide (such as benzyl bromide) in the presence of a base. This is an SN2 reaction where the phenoxide ion of 2-hydroxybenzyl alcohol acts as a nucleophile.[1]
-
Reduction of 2-Benzyloxybenzaldehyde: This approach utilizes a reducing agent, most commonly sodium borohydride (NaBH₄), to reduce the aldehyde functional group of 2-benzyloxybenzaldehyde to a primary alcohol.[2][3]
Q2: Which synthetic route is preferable?
The choice of synthetic route depends on the availability of starting materials, the scale of the reaction, and the desired purity of the final product.
-
The Williamson ether synthesis is often preferred when 2-hydroxybenzyl alcohol is readily available and a one-pot reaction is desired.
-
The reduction of 2-benzyloxybenzaldehyde is a very clean and high-yielding reaction, making it an excellent choice if the starting aldehyde is commercially available or has been synthesized in a previous step.
Q3: What are the most common impurities I might encounter?
The impurity profile will depend on the synthetic route chosen.
-
From Williamson Ether Synthesis:
-
From Reduction of 2-Benzyloxybenzaldehyde:
-
Unreacted 2-benzyloxybenzaldehyde.
-
Over-reduction products (less common with NaBH₄).
-
Impurities present in the starting aldehyde.
-
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
A low yield in the Williamson ether synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Issue 2: Formation of C-Alkylated Byproduct in Williamson Ether Synthesis
The formation of a C-alkylated byproduct, where the benzyl group attaches directly to the aromatic ring, is a known side reaction with phenoxides.
-
Cause: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. The solvent plays a crucial role in determining the site of alkylation.
-
Solution: To favor O-alkylation, use polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and leading to C-alkylation.
Issue 3: Incomplete Reduction of 2-Benzyloxybenzaldehyde
If you observe a significant amount of starting material remaining after the reduction reaction, consider the following:
-
Cause: Insufficient reducing agent, deactivated reducing agent, or suboptimal reaction conditions.
-
Solution:
-
Reagent Stoichiometry: Ensure at least one equivalent of NaBH₄ is used. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.
-
Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol. The choice of solvent can influence the reaction rate.
-
Temperature: The reaction is usually performed at room temperature or cooled in an ice bath to control the initial exotherm. If the reaction is sluggish, allowing it to warm to room temperature may be beneficial.
-
Data Presentation
The following table summarizes typical reaction conditions, expected yields, and common side products for the two primary synthetic routes to this compound.
| Parameter | Williamson Ether Synthesis | Reduction of 2-Benzyloxybenzaldehyde |
| Starting Materials | 2-Hydroxybenzyl alcohol, Benzyl bromide | 2-Benzyloxybenzaldehyde |
| Reagents | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol, Ethanol) |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Typical Reaction Time | 4-24 hours | 1-4 hours |
| Expected Yield | 70-90% | >95% |
| Common Side Products | Dibenzyl ether, C-alkylated products, Unreacted starting material | Unreacted starting material |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq.) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2-Benzyloxybenzaldehyde with Sodium Borohydride
-
Dissolve 2-benzyloxybenzaldehyde (1.0 eq.) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps.
Visualization of Synthetic Route Selection
The choice between the two primary synthetic routes can be visualized as a decision-making workflow.
Decision Workflow for Synthesis of this compound
References
Technical Support Center: Minimizing Dibenzyl Ether Byproduct Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of benzyl ethers, the formation of the dibenzyl ether byproduct can be a significant challenge, leading to reduced yields and complex purification processes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of this common impurity in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of benzyl ethers and provides actionable solutions to mitigate the formation of dibenzyl ether.
| Issue | Potential Cause | Recommended Solution |
| High levels of dibenzyl ether detected in the reaction mixture. | Self-condensation of benzyl alcohol: Under acidic or basic conditions, benzyl alcohol can react with itself to form dibenzyl ether.[1][2] | 1. Use a non-nucleophilic base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, minimizing the presence of hydroxide ions that can facilitate self-condensation.[3][4] 2. Control stoichiometry: Use a slight excess of the alcohol relative to the benzylating agent to ensure the benzyl halide is consumed by the desired alkoxide. 3. Gradual addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the substrate alcohol over side reactions. |
| Reaction of benzyl alkoxide with benzyl halide: The benzyl alkoxide, formed from benzyl alcohol present as a starting material or impurity, can react with the benzyl halide. | 1. Ensure anhydrous conditions: Water can hydrolyze the benzyl halide to benzyl alcohol, which can then form the benzyl alkoxide. Use anhydrous solvents and reagents.[3] 2. Purify starting materials: Ensure your starting alcohol is free from benzyl alcohol contamination. | |
| Inconsistent or low yield of the desired benzyl ether. | Inappropriate base selection: The choice of base can significantly impact the reaction's efficiency and selectivity. Weak bases may not fully deprotonate the alcohol, leading to incomplete reaction, while overly strong or nucleophilic bases can promote side reactions. | 1. Match base to substrate: For simple primary and secondary alcohols, strong bases like NaH or KH are effective.[4] For more sensitive substrates, milder bases like silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) can be used.[5][6] 2. Consider phase-transfer catalysis: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction with less expensive bases like NaOH. |
| Suboptimal solvent choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. | 1. Use polar aprotic solvents: Solvents like DMF, DMSO, or THF are generally preferred for Williamson ether synthesis as they solvate the cation but not the alkoxide anion, increasing its nucleophilicity.[3][4][7] 2. Avoid protic solvents: Protic solvents like alcohols can solvate the alkoxide, reducing its reactivity and potentially participating in side reactions. | |
| Difficulty in separating the desired product from dibenzyl ether. | Similar polarity of the product and byproduct. | 1. Optimize reaction conditions to minimize byproduct formation: Prevention is the most effective strategy. 2. Chromatographic separation: Careful column chromatography on silica gel, often with a non-polar eluent system, can be used to separate the desired ether from the more non-polar dibenzyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for dibenzyl ether formation during a Williamson ether synthesis?
A1: The primary mechanism involves the SN2 reaction between a benzyl alkoxide and a benzyl halide. The benzyl alkoxide can be formed from unreacted benzyl alcohol, or from benzyl alcohol generated in situ through hydrolysis of the benzyl halide.[8] Another pathway is the self-condensation of benzyl alcohol, which can be catalyzed by either acid or base.[1]
Q2: How does temperature affect the formation of dibenzyl ether?
A2: Higher reaction temperatures can increase the rate of side reactions, including the formation of dibenzyl ether. It is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Williamson ether syntheses, temperatures ranging from room temperature to around 60°C are sufficient.[3]
Q3: Are there alternative methods to the Williamson ether synthesis that can avoid the formation of dibenzyl ether?
A3: Yes, reductive etherification is a valuable alternative. This method involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent. To synthesize a benzyl ether, you would react your alcohol with benzaldehyde in the presence of a silane reducing agent and a Lewis acid catalyst. This method often provides high yields with minimal formation of symmetrical ether byproducts.[9][10]
Q4: Can the choice of leaving group on the benzylating agent influence the formation of dibenzyl ether?
A4: Yes, the reactivity of the leaving group can play a role. More reactive leaving groups like iodide or bromide will lead to faster SN2 reactions. While this can improve the rate of the desired reaction, it can also accelerate the side reaction if benzyl alkoxide is present. Using benzyl chloride, which is less reactive, may sometimes help to control the reaction and minimize byproduct formation, although it may require longer reaction times or higher temperatures.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis to Minimize Dibenzyl Ether
This protocol is designed for the benzylation of a primary or secondary alcohol using conditions that suppress the formation of dibenzyl ether.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add the benzyl bromide dropwise via a syringe over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Etherification for Benzyl Ether Synthesis
This protocol provides an alternative to the Williamson ether synthesis that often avoids the formation of symmetrical ether byproducts.
Materials:
-
Alcohol (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Triethylsilane (TES, 1.5 eq)
-
Indium(III) chloride (InCl₃, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, anhydrous DCM, and indium(III) chloride.
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add the benzaldehyde to the reaction mixture.
-
Add the triethylsilane dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different bases on the yield of benzyl ether and the formation of dibenzyl ether byproduct in a model Williamson ether synthesis reaction.
| Base | Solvent | Temperature (°C) | Desired Benzyl Ether Yield (%) | Dibenzyl Ether Byproduct (%) |
| NaH | DMF | 25 | ~95 | < 5 |
| KH | THF | 25 | ~92 | < 5 |
| K₂CO₃ | Acetone | 56 (reflux) | ~85 | ~10 |
| NaOH (aq) with PTC | Toluene | 80 | ~80 | ~15 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Pathways
Caption: Desired vs. side reaction pathways in Williamson ether synthesis.
Experimental Workflow for Minimizing Dibenzyl Ether
Caption: Optimized workflow for Williamson ether synthesis.
Logical Relationship of Factors Influencing Byproduct Formation
References
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. atamankimya.com [atamankimya.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Benzyloxybenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Benzyloxybenzyl alcohol using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound? A1: The most commonly used stationary phase for the purification of this compound is silica gel (SiO₂).[1][2][3] Silica gel is slightly acidic, which is generally suitable for this compound.[1] If the compound shows signs of degradation, neutral or basic alumina, or deactivated silica gel can be used as alternatives.[4][5]
Q2: How do I choose the right mobile phase (eluent)? A2: The choice of mobile phase is crucial for a successful separation. It typically consists of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[4][6] The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. The goal is to find a solvent ratio where the desired compound has an Rf value of approximately 0.2-0.4.[1][4][7]
Q3: What is a typical Rf value for this compound? A3: The optimal Rf value for a compound to be purified via column chromatography is around 0.35.[1] While specific Rf values depend heavily on the exact solvent system, for similar benzyl alcohol derivatives, Rf values of 0.21 in petroleum ether/diethyl ether (19:1) and 0.31 in ether/hexanes (1:9) have been reported.[6] You should determine the optimal solvent system and Rf value experimentally using TLC before running the column.[1]
Q4: What are the common impurities encountered during the synthesis of this compound? A4: Common impurities may include unreacted starting materials such as 2-hydroxybenzyl alcohol (salicyl alcohol) and benzyl bromide, as well as byproducts from the synthesis. The polarity of these impurities will differ, allowing for separation by column chromatography.
Q5: Should I use gravity chromatography or flash chromatography? A5: Flash chromatography, which uses pressure (e.g., from nitrogen or argon gas) to push the solvent through the column, is generally preferred.[3] It is much faster than gravity chromatography, which can reduce the risk of the compound decomposing on the stationary phase by minimizing the contact time.[5]
Experimental Protocol: Column Chromatography
This protocol outlines the standard procedure for purifying this compound using silica gel flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. The amount of silica gel used should be 20-50 times the weight of the crude sample to be purified.[1]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a small layer of sand (approx. 1-2 cm) over the plug to create an even base.[3]
2. Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase.[3]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure an even, compact packing.[1][3]
-
Once the silica has settled, add another layer of sand (approx. 0.5-1 cm) on top to protect the surface of the silica from being disturbed during solvent addition.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[9]
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[8] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer. Drain the solvent until the sample has been absorbed onto the silica.[8]
-
Dry Loading (for samples with low solubility): Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approx. 10-20 times the mass of the sample).[8] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7][8]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure to the top of the column to begin the elution process.
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[7]
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which ones contain the purified this compound.[6]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for polar compounds like alcohols.[6] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether | Provides good separation for compounds of intermediate polarity.[6] |
| Example Solvent Ratio | Start with 9:1 Hexane/Ethyl Acetate | This ratio can be adjusted based on TLC results to achieve the target Rf. |
| Target Rf Value | ~0.2 - 0.4 | Ensures the compound moves down the column at a reasonable rate for good separation.[4] |
| Sample Loading | 1-5% of silica gel weight | Prevents column overloading, which can lead to broad bands and poor separation.[10] |
Troubleshooting Guide
Q: My compound is not moving from the top of the column. What should I do? A: This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try changing to 4:1 or even 1:1. It is also possible the compound has decomposed on the column; check for stability on a TLC plate first.[4]
Q: The compound is streaking or eluting as a very broad band. Why is this happening? A: Streaking or band broadening can be caused by several factors:
-
Interaction with Silica: The alcohol group may be strongly interacting with the acidic silanol groups on the silica gel. Solution: Add a small amount (0.1-1%) of a modifier like methanol or triethylamine to the mobile phase to improve the peak shape.[10]
-
Sample Overload: You may have loaded too much crude product onto the column. Solution: Reduce the amount of sample loaded. A general guideline is to load 1-5% of the silica gel weight.[10]
-
Poor Solubility: The sample may not be fully soluble in the mobile phase. Solution: Use the dry loading method to apply your sample to the column.[4]
Q: I am getting fractions that contain both my product and an impurity (co-elution). How can I improve the separation? A: This happens when the Rf values of your product and the impurity are too close in the chosen solvent system.
-
Solution: Use a shallower solvent gradient. Start with a less polar solvent system and increase the polarity very slowly over the course of the elution.[7] Collecting smaller fractions can also help to isolate the pure compound.
Q: My product yield is very low after purification. Where did it go? A: Low yield can be due to several issues:
-
Decomposition: Your compound might be unstable on silica gel. Solution: Use a less acidic stationary phase like alumina or deactivated silica. Also, use flash chromatography to minimize the time the compound spends on the column.[4][5]
-
Incomplete Elution: You may not have used a sufficiently polar solvent to elute all of your product. Solution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) and check this fraction for your product.
-
Dilute Fractions: The compound may have eluted in a larger volume than expected. Solution: Concentrate the fractions where you expected to see your compound and re-check via TLC.[4]
Q: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it? A: While the benzyl group is UV-active, the concentration in the fractions might be too low for visualization.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is very effective for visualizing alcohols and other oxidizable functional groups.[10]
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. magritek.com [magritek.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying 2-Benzyloxybenzyl Alcohol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Benzyloxybenzyl alcohol. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best approach to select a suitable solvent for the recrystallization of this compound?
A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve this compound completely at elevated temperatures but poorly at room temperature. Given the molecule's structure, which contains both a polar hydroxyl (-OH) group and non-polar benzyl and phenyl rings, a solvent of intermediate polarity or a mixed solvent system is often effective. A good starting point is to test polar protic solvents like ethanol or isopropanol, or a mixture of a good solvent (e.g., ethanol) with an anti-solvent (e.g., water).
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to an insufficient amount of solvent or the use of an inappropriate solvent. Gradually add small portions of the hot solvent until the solid dissolves completely. If a large volume of solvent is required, it may indicate that the solvent is not a good choice. In such cases, consider switching to a more suitable solvent or a solvent mixture. It is also possible that insoluble impurities are present; if so, a hot filtration step may be necessary.
Q3: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue, especially with compounds that have relatively low melting points. This can be addressed by:
-
Using more solvent: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Slowing down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Changing the solvent system: A different solvent or solvent pair may be less prone to oiling.
Q4: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A4: The absence of crystal formation is typically due to either using too much solvent or the formation of a supersaturated solution.
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. The solvent can be partially evaporated to increase the concentration of the compound.
-
Supersaturation: A supersaturated solution may require nucleation to initiate crystallization. This can be induced by:
-
Seeding: Adding a tiny crystal of pure this compound.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution.
-
Q5: What are the potential impurities in this compound and how can they affect recrystallization?
A5: Potential impurities can originate from the starting materials or side reactions during synthesis. Common impurities in similar preparations include unreacted starting materials, and byproducts like 2-benzyloxybenzaldehyde or bis(2-(benzyloxy)benzyl) ether.[1] These impurities can sometimes inhibit crystallization or co-crystallize with the desired product, reducing its purity. If significant impurities are present, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals. | - Evaporate some of the solvent from the filtrate and cool again to recover more product.- Ensure the filtration apparatus is pre-heated.- Rinse the crystallization flask with cold solvent to transfer all crystals. |
| Colored Impurities in Crystals | - Presence of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product as well. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or solvent pair. |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate excess solvent.- Induce crystallization by seeding or scratching the flask. |
Data Presentation: Estimated Solubility of this compound
The following table provides estimated solubility data for this compound in common recrystallization solvents. These are qualitative estimates based on the general solubility of aromatic alcohols and ethers and should be used as a starting point for solvent screening.
| Solvent | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Moderately Soluble | Very Soluble | Good as a primary solvent, may require an anti-solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Potentially a good single solvent. |
| Water | Insoluble | Insoluble | Good as an anti-solvent with a miscible organic solvent. |
| Hexane | Insoluble | Sparingly Soluble | May be suitable, but the high non-polar character might limit its effectiveness. |
| Ethanol/Water | Sparingly Soluble to Insoluble | Soluble | Excellent potential as a solvent/anti-solvent pair. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (using Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed Solvent Recrystallization (using Ethanol and Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Troubleshooting Low Yield in 2-Benzyloxybenzyl Alcohol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for reactions involving 2-Benzyloxybenzyl alcohol. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation that can lead to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield in my reaction to synthesize this compound. What are the common causes?
Low yields in the synthesis of this compound can often be attributed to several factors, primarily incomplete reaction, formation of side products, and issues during the workup and purification stages. It is also crucial to ensure the quality and purity of your starting materials, as contaminants such as water can significantly hinder the reaction's efficiency.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Benzylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to the hydrolysis of reagents and the formation of unwanted byproducts.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Insufficient reaction time will lead to incomplete conversion, while prolonged times or excessive temperatures can promote the formation of side products or decomposition of the desired product.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the starting materials and intermediates, which can lead to the formation of 2-benzyloxybenzaldehyde as a byproduct.[2]
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An insufficient amount of the benzylating agent or base can result in an incomplete reaction.
Q2: My oxidation of this compound to 2-Benzyloxybenzaldehyde is giving a low yield. What are the likely issues?
The oxidation of this compound is a common transformation, but achieving high yields can be challenging due to over-oxidation or the formation of side products.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The choice of oxidant is critical. Milder oxidizing agents are generally preferred to avoid over-oxidation to the corresponding carboxylic acid.
-
Control of Reaction Temperature: Many oxidation reactions are exothermic. Maintaining a low and controlled temperature, often by using an ice bath during reagent addition, is crucial to prevent side reactions and decomposition.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC to avoid prolonged reaction times that can lead to the formation of byproducts. Quench the reaction as soon as the starting material is consumed.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and selectivity. Ensure the pH is maintained in the optimal range for the specific oxidizing agent being used.
Q3: I am observing significant amounts of side products in my reaction. What are they likely to be and how can I minimize them?
The most common side products in reactions involving this compound are 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.[2]
Minimizing Side Product Formation:
-
2-Benzyloxybenzaldehyde: This aldehyde is formed by the oxidation of this compound. To minimize its formation, carry out the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[2]
-
Bis(2-(benzyloxy)benzyl) ether: This ether can form through the self-condensation of two molecules of this compound, which is often catalyzed by acidic conditions. It can also be formed by the reaction of the product with unreacted starting material. To minimize its formation, ensure a high conversion of the starting alcohol by using a slight excess of the reagent and ensuring efficient mixing.[2]
Q4: I am having difficulty purifying this compound from my crude reaction mixture. What are the recommended methods?
Purification of this compound can be challenging due to the similar polarities of the starting materials, product, and some side products.
Purification Strategies:
-
Aqueous Workup: Begin with a standard aqueous workup to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help neutralize any acidic components, followed by a brine wash to aid in phase separation.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities. It is crucial to perform small-scale TLC trials first to determine the optimal solvent system for separation.
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be a highly effective purification technique to obtain a high-purity product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for common reactions involving this compound.
| Reaction Type | Reagents and Conditions | Typical Yield | Reference |
| Synthesis of this compound | Benzyl bromide, 2-hydroxybenzyl alcohol, base (e.g., K₂CO₃), solvent (e.g., acetone), reflux | 80-95% | General Williamson Ether Synthesis |
| Oxidation to 2-Benzyloxybenzaldehyde | Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature | 70-90% | Standard PCC oxidation protocols |
| Chlorination to 2-Benzyloxybenzyl chloride | Thionyl chloride (SOCl₂), catalytic DMF, DCM, 0 °C to room temperature | >90% | [1] |
| Debenzylation (Hydrogenolysis) | H₂, Pd/C (10%), solvent (e.g., ethanol or ethyl acetate), room temperature | >95% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Objective: To synthesize this compound from 2-hydroxybenzyl alcohol and benzyl bromide.
Materials:
-
2-Hydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Oxidation of this compound to 2-Benzyloxybenzaldehyde using PCC
Objective: To oxidize this compound to 2-benzyloxybenzaldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add PCC (1.5 eq) and anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirring suspension of PCC at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-benzyloxybenzaldehyde.
-
If necessary, further purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for diagnosing low product yield.
Caption: Common reaction pathway and potential side products.
Caption: Relationship between reaction parameters and yield.
References
Technical Support Center: Thermal Stability of 2-Benzyloxybenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability of 2-Benzyloxybenzyl alcohol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.
Q3: What are the potential degradation products of this compound upon heating?
A3: At elevated temperatures, this compound can undergo decomposition through various pathways. The primary degradation products are likely to be benzaldehyde and benzoic acid due to oxidation of the alcohol functional group. At higher temperatures, cleavage of the benzyl ether bond can occur, potentially leading to the formation of phenol, toluene, and benzene. Under complete combustion, the final hazardous decomposition products are carbon monoxide and other toxic gases.
Q4: How can I experimentally determine the thermal stability of my this compound sample?
A4: The most common techniques to assess thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition events. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield in a reaction involving heating of this compound. | The reaction temperature may be too high, causing decomposition of the starting material. | - Monitor the reaction temperature closely. - Consider running the reaction at a lower temperature if the protocol allows. - Perform a TGA analysis on your starting material to determine its decomposition temperature. |
| Discoloration (e.g., yellowing) of this compound upon storage or during an experiment. | This may indicate partial degradation, possibly due to exposure to heat, light, or air. | - Confirm the purity of the material using analytical techniques such as NMR or HPLC before use. - If significant degradation is observed, it is advisable to use a fresh batch for sensitive applications. - Ensure proper storage conditions are maintained. |
| Inconsistent results in thermal analysis (TGA/DSC). | - Inhomogeneous sample. - Incorrect instrument calibration. - Sample reacting with the analysis pan. | - Ensure the sample is representative and homogeneous. - Calibrate the TGA/DSC instrument according to the manufacturer's instructions. - Use an inert pan material (e.g., alumina) for the analysis. |
| Formation of unexpected side products in a reaction. | The reaction conditions may be promoting degradation pathways of this compound. | - Analyze the side products to understand the degradation pathway. - Adjust reaction conditions (e.g., temperature, atmosphere) to minimize decomposition. - Consider using a protective group for the alcohol if it is not the reactive site. |
Quantitative Data Summary
The following table summarizes the thermal decomposition stages for 4-benzyloxybenzyl alcohol resin , a compound structurally related to this compound. This data should be used as a general guideline.[1]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Stage 1 | 100 - 220 | Minor | Desorption of adsorbed water and solvents. |
| Stage 2 | 220 - 385 | ~23% | Homolytic cleavage of the ether linkage and subsequent reactions. |
| Stage 3 | > 385 | Significant | Depolymerization and decomposition of the polystyrene backbone. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (alumina is recommended).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (aluminum is suitable if no reaction is expected). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
Navigating the Synthesis of 2-Benzyloxybenzyl Alcohol: A Technical Guide
For researchers and professionals in the fields of chemistry and drug development, the synthesis of 2-benzyloxybenzyl alcohol is a crucial step in the creation of various organic molecules. This technical support guide provides detailed information to optimize this synthesis, focusing on the critical choice of solvent and offering troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. In this specific synthesis, 2-hydroxybenzyl alcohol (salicyl alcohol) is treated with a base, and the resulting alkoxide reacts with a benzyl halide (such as benzyl bromide or benzyl chloride).
Q2: Which factors are most critical in optimizing the yield and purity of this compound?
A2: The key factors influencing the success of the synthesis are the choice of solvent, the base, the reaction temperature, and the purity of the starting materials. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. The base must be strong enough to deprotonate the phenolic hydroxyl group of salicyl alcohol. Temperature control is essential to prevent side reactions.
Q3: What are the typical starting materials for this synthesis?
A3: The standard starting materials are:
-
Alcohol: 2-Hydroxybenzyl alcohol (salicyl alcohol)
-
Alkylating Agent: Benzyl bromide or benzyl chloride
-
Base: Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH).
-
Solvent: Polar aprotic solvents are generally preferred.
Troubleshooting Guide
Q1: I am experiencing a very low yield. What are the potential causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Deprotonation: The base used may not be strong enough or may have degraded due to improper storage. For instance, sodium hydride is highly reactive with moisture and should be handled under anhydrous conditions.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction may proceed very slowly or not at all. Conversely, excessively high temperatures can lead to decomposition of the product or an increase in side reactions.
-
Poor Quality of Reagents: The purity of the starting materials is crucial. Impurities in the salicyl alcohol, benzyl halide, or solvent can interfere with the reaction.
Q2: I am observing the formation of multiple products or unexpected byproducts. What could be the cause?
A2: The formation of multiple products is a common issue and can be attributed to the following:
-
O-alkylation vs. C-alkylation: While O-alkylation to form the desired ether is the primary reaction, C-alkylation of the aromatic ring can sometimes occur, especially with phenoxides.[1]
-
Dibenzyl Ether Formation: The benzyl halide can react with any residual water or hydroxide ions to form benzyl alcohol, which can then be etherified to form dibenzyl ether.
-
Reaction with Solvent: In some cases, the base can react with the solvent. For example, sodium hydride can react with N,N-dimethylformamide (DMF), leading to the formation of byproducts.[2]
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used, especially when working with highly reactive bases like sodium hydride.
-
Control the Temperature: Maintain the recommended reaction temperature to favor the desired reaction pathway.
-
Choose the Right Solvent: Use a solvent that is inert under the reaction conditions. Polar aprotic solvents like THF or acetone are often good choices.[1][3]
-
Purification: After the reaction is complete, a thorough work-up and purification by column chromatography are often necessary to isolate the pure this compound.
Data Presentation: The Impact of Solvent Choice
The choice of solvent is a critical parameter in the Williamson ether synthesis of this compound. The polarity and protic nature of the solvent can significantly affect the reaction rate and yield. Below is a summary of the expected outcomes with different solvent types.
| Solvent Class | Examples | Expected Reaction Rate | Typical Yield | Potential Issues |
| Polar Aprotic | DMF, Acetonitrile, Acetone, THF | Fast | High | DMF can react with strong bases like NaH; hygroscopic nature requires anhydrous conditions.[2] |
| Polar Protic | Ethanol, Methanol, Water | Slow | Low to Moderate | Solvation of the nucleophile reduces its reactivity. |
| Nonpolar | Toluene, Hexane | Very Slow | Low | Poor solubility of the alkoxide salt. |
Experimental Protocols
The following is a detailed methodology for a key experiment in the synthesis of this compound.
Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetone
This protocol is a reliable and commonly used method for the synthesis of this compound.
Materials:
-
2-Hydroxybenzyl alcohol (salicyl alcohol)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-hydroxybenzyl alcohol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Monitoring 2-Benzyloxybenzyl Alcohol Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving 2-benzyloxybenzyl alcohol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for running a TLC of this compound?
A1: A common starting point for separating compounds of intermediate polarity like this compound is a mixture of a non-polar and a polar solvent.[1] A mixture of hexanes and ethyl acetate is a standard choice.[2][3] You can start with a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate and adjust the polarity based on the initial result.[4] If the spot remains at the baseline, increase the proportion of the more polar solvent (ethyl acetate).[5] If the spot moves to the solvent front, decrease the proportion of the polar solvent.[5]
Q2: How can I visualize the spots on the TLC plate? My compound is not colored.
A2: this compound contains aromatic rings, which should be UV-active.[6] The most common non-destructive method is using a UV lamp, typically at 254 nm.[7] Under UV light, compounds that absorb UV will appear as dark spots on the fluorescent green background of the TLC plate.[7] If UV visualization is not effective, destructive staining methods can be used. Good options include:
-
Iodine Chamber: Exposing the plate to iodine vapor will stain aromatic compounds a temporary brown color.[8][9]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with many functional groups, especially alcohols, and will produce yellow spots on a purple background.[10]
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating and is sensitive to nucleophilic groups like alcohols.[8][11]
Q3: My starting material (this compound) and product have very similar Rf values. How can I improve the separation?
A3: When the reactant and product have similar polarities, achieving good separation can be challenging. Here are some strategies:
-
Adjust Solvent Polarity: Make very small, incremental changes to your solvent system. Sometimes a slight change in the solvent ratio can significantly improve separation.
-
Change Solvent System: If adjusting the ratio doesn't work, try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small amount of dichloromethane.[2][12] Trying different classes of solvent mixtures can yield different results.[5]
-
Use a Co-spot: Always run a "co-spot" lane, where you apply both the starting material and the reaction mixture at the same spot.[4] This helps to confirm if two spots with similar Rf values are indeed different compounds. If they are different, you may see an elongated spot or a slight separation that wasn't obvious in the individual lanes.[13]
Q4: My spots are streaking down the plate. What causes this and how can I fix it?
A4: Streaking is a common issue in TLC and can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate.[2][10][14] Prepare a more dilute solution of your reaction mixture and re-spot the plate. A 1% solution is often a good concentration to start with.[2]
-
Highly Polar Compounds: Very polar compounds, especially those with acidic or basic groups, may interact strongly with the silica gel and streak.[2] While this compound is not strongly acidic, some potential byproducts might be. Adding a very small amount (0.1-2.0%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve this.[5]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
This protocol describes how to track the conversion of a starting material (SM) to a product (P) using a three-lane TLC setup.
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm.[2] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, cover it, and let it stand.[2][12]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three starting points on this line for your lanes: "SM," "Co" (for co-spot), and "Rxn" (for reaction mixture).[4]
-
Prepare Samples:
-
SM: Dissolve a small amount of your starting material (this compound) in a volatile solvent like ethyl acetate.
-
Rxn: Take a small aliquot from your reaction mixture. If the reaction solvent is high-boiling (like DMF or DMSO), it may be necessary to dilute it significantly with a more volatile solvent.[13]
-
-
Spot the Plate: Using a capillary tube, apply a small spot of each sample to the corresponding mark on the baseline.[12]
-
Lane 1 (SM): Spot the starting material solution.
-
Lane 2 (Co): Spot the SM solution, then, using the same capillary, spot the reaction mixture directly on top of it.
-
Lane 3 (Rxn): Spot the reaction mixture. Aim for spots that are 1-2 mm in diameter.[10]
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[10] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Analyze the Results: Remove the plate and immediately mark the solvent front with a pencil.[12] Visualize the spots using a UV lamp and circle them with a pencil.[7] The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane and a new spot corresponding to the product is present.[15][16] Calculate the Retention Factor (Rf) for each spot by dividing the distance the spot traveled by the distance the solvent front traveled.[10]
Data Presentation
The polarity of the compounds determines their movement on a standard silica TLC plate. More polar compounds interact more strongly with the polar silica gel and have lower Rf values.[12]
Table 1: Expected Relative Polarity and Rf Values for this compound and Related Compounds.
| Compound | Structure | Functional Groups | Expected Polarity | Expected Relative Rf Value |
| 2-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | Aldehyde, Ether | Least Polar | Highest |
| This compound | C₁₄H₁₄O₂ | Alcohol, Ether | Intermediate | Intermediate |
| Benzyl Alcohol | C₇H₈O | Alcohol | Most Polar | Lowest |
Note: This table assumes a standard oxidation or debenzylation reaction. The aldehyde is less polar than the corresponding alcohol.[17] Rf values are relative and highly dependent on the specific solvent system used.
Table 2: Suggested TLC Solvent Systems for Initial Screening.
| Solvent System | Ratio (v/v) | Polarity | When to Use |
| Hexane / Ethyl Acetate | 4:1 | Low-Medium | Good starting point for many reactions.[3][18] |
| Hexane / Ethyl Acetate | 1:1 | Medium | If spots do not move in a less polar system.[10] |
| Dichloromethane / Methanol | 95:5 | Medium-High | For separating more polar compounds.[18] |
| 100% Ethyl Acetate | N/A | High | For very polar compounds that remain at the baseline.[18] |
Troubleshooting Guide
| Problem | Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Spots are too close together or overlapping. | - Solvent system is not optimal. - Reactant and product have very similar polarities. | - Adjust the solvent ratio in small increments. - Try a completely different solvent system (e.g., switch ethyl acetate for diethyl ether).[5] - Ensure a co-spot lane is used for accurate comparison.[13] |
| No Spots Visible | The plate appears blank after development and visualization. | - Sample is too dilute. - Compound is not UV-active. - The solvent level in the chamber was above the baseline. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][14] - Try a chemical stain (e.g., KMnO₄ or p-anisaldehyde) in addition to UV light.[8][10] - Ensure the baseline is always above the solvent level in the developing chamber.[2][14] |
| Spots at Baseline (Rf ≈ 0) | All spots remain at the origin. | - The eluent is not polar enough to move the compounds. | - Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., move from 4:1 to 1:1 Hexane:EtOAc).[5][10] |
| Spots at Solvent Front (Rf ≈ 1) | All spots move to the top of the plate. | - The eluent is too polar. | - Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent (e.g., move from 1:1 to 4:1 Hexane:EtOAc).[5][10] |
| Uneven Solvent Front | The solvent front is not a straight line. | - The plate was tilted in the chamber. - The bottom edge of the TLC plate is not even. | - Ensure the plate is placed vertically and centered in the chamber. - Make sure the plate is cut evenly and rests flat on the bottom of the chamber.[10] |
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Selective Oxidation of 2-Benzyloxybenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 2-benzyloxybenzyl alcohol to 2-benzyloxybenzaldehyde.
Troubleshooting Guide
Over-oxidation to the corresponding carboxylic acid and cleavage of the benzyl ether protecting group are the primary challenges encountered during this transformation. This guide offers solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: The reagent may have degraded due to improper storage or handling. 2. Insufficient Stoichiometry: Not enough oxidizing agent was used to drive the reaction to completion. 3. Low Reaction Temperature: The activation energy for the oxidation is not being met. 4. Poor Solubility: The substrate is not fully dissolved in the reaction solvent. | 1. Use a fresh batch of the oxidizing agent. For moisture-sensitive reagents like Dess-Martin periodinane (DMP), ensure it is handled under anhydrous conditions. 2. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 3. Gradually increase the reaction temperature, monitoring for side product formation. For Swern oxidations, ensure the temperature does not rise above -60 °C to avoid side reactions.[1] 4. Choose a solvent in which the starting material is more soluble, or use a co-solvent system. |
| Formation of 2-Benzyloxybenzoic Acid (Over-oxidation) | 1. Oxidizing Agent is too Strong: Use of potent oxidants like Jones reagent or KMnO₄ will lead to the carboxylic acid.[2] 2. Presence of Water: For many mild oxidants, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then further oxidized. 3. Prolonged Reaction Time or Elevated Temperature: Leaving the reaction for too long or at too high a temperature can promote over-oxidation. | 1. Switch to a milder oxidizing agent such as Dess-Martin periodinane (DMP), a Swern oxidation protocol, or a TEMPO-based system.[3][4] 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Cleavage of the Benzyl Ether Protecting Group | 1. Harsh Reaction Conditions: Strongly acidic or basic conditions, or the use of certain oxidative reagents, can cleave the benzyl ether. 2. Incompatible Oxidizing Agent: Some reagents, like DDQ under certain conditions, are known to cleave benzyl ethers. | 1. Opt for neutral or mildly basic oxidation methods. The Swern oxidation and DMP oxidation are generally performed under neutral or slightly basic conditions.[5][6] 2. Avoid reagents known to oxidatively cleave benzyl ethers. If using a TEMPO-based system, carefully control the pH and co-oxidant. |
| Formation of Unidentified Byproducts | 1. Decomposition of Reagents or Intermediates: For instance, in Swern oxidations, allowing the reaction to warm prematurely can lead to side products. 2. Reaction with Solvent: Some reagents may react with the solvent. | 1. Strictly follow the recommended temperature profile for the chosen oxidation method. 2. Ensure the solvent is compatible with all reagents under the reaction conditions. Dichloromethane is a common and generally inert solvent for many of these oxidations. |
Frequently Asked Questions (FAQs)
Q1: Which mild oxidizing agent is best for converting this compound to the aldehyde?
A1: The "best" agent depends on several factors including scale, available equipment, and tolerance for certain byproducts.
-
Dess-Martin Periodinane (DMP): Offers mild conditions, high yields, and a simple workup, making it a popular choice for small to medium-scale synthesis.[4][6]
-
Swern Oxidation: A reliable, chromium-free method that generally gives high yields. However, it requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide, a volatile and foul-smelling byproduct.[3][5]
-
TEMPO-based Oxidations: These are catalytic methods that can use inexpensive terminal oxidants like bleach (NaOCl). They are efficient but may require careful pH control to avoid side reactions.
-
Pyridinium Chlorochromate (PCC): An effective and historically significant reagent, but its use is declining due to the toxicity and disposal issues associated with chromium-based reagents.[7]
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound), the product (2-benzyloxybenzaldehyde), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q3: My Swern oxidation produced a very strong, unpleasant odor. Is this normal?
A3: Yes, the Swern oxidation produces dimethyl sulfide as a byproduct, which has a notoriously unpleasant smell.[3] It is crucial to perform this reaction in a well-ventilated fume hood and to quench any residual reagents and byproducts properly. Rinsing glassware with bleach can help to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.
Q4: Can the benzyl ether protecting group be cleaved during the oxidation?
A4: While benzyl ethers are generally stable to many mild oxidizing conditions, cleavage can occur under harsh acidic or certain oxidative conditions.[8] It is important to choose a method that operates under neutral or mildly basic conditions, such as the DMP or Swern oxidation. If using a TEMPO-based system, careful control of the pH is necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the oxidation of benzyl alcohol or closely related substrates using various mild oxidizing agents. Note that optimal conditions for this compound may require some optimization.
| Oxidizing Agent/Method | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Dess-Martin Periodinane (DMP) | Benzyl Alcohol | Room Temp. | 0.5 - 2 h | ≥95% | [9] |
| Swern Oxidation | Benzyl Alcohol | -78 to Room Temp. | ~1-2 h | 85-99% | [10][11] |
| TEMPO/NaOCl | Benzyl Alcohol | 0 - Room Temp. | 1 h | ~99% | [12] |
| PCC | Benzyl Alcohol | Room Temp. | 1-2 h | ~92% | [7] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol is adapted from standard procedures for the DMP oxidation of primary alcohols.[2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add DMP (1.1-1.5 eq) to the solution in one portion at room temperature with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and an excess of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid Dess-Martin byproduct is dissolved.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-benzyloxybenzaldehyde.
-
Purify the product by flash column chromatography on silica gel if necessary.
Swern Oxidation of this compound
This protocol is a general procedure for the Swern oxidation.[5][13] Caution: This reaction should be performed in a well-ventilated fume hood due to the production of carbon monoxide and the foul-smelling dimethyl sulfide.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen/argon inlet, dissolve oxalyl chloride (1.1-1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2-3.0 eq) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15-30 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM via the dropping funnel, again keeping the internal temperature below -60 °C. Stir for 30-60 minutes.
-
Slowly add triethylamine (5.0 eq) via the dropping funnel. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Oxidation of this compound
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Characterization of impurities in 2-Benzyloxybenzyl alcohol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and impurity characterization of 2-Benzyloxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzyl alcohol with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.[1][2][3]
Q2: What are the most likely impurities I might encounter in my synthesis? A2: Common impurities include unreacted starting materials (2-hydroxybenzyl alcohol, benzyl halide), side products from competing reactions, and byproducts from reagent decomposition. Specific side products can include dibenzyl ether, 2-benzyloxybenzaldehyde, and bis(2-(benzyloxy)benzyl) ether.[4][5][6]
Q3: Which analytical techniques are best for characterizing the purity of this compound? A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and separating the main product from non-volatile impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and residual solvents.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) is crucial for confirming the structure of the final product and for identifying and quantifying impurities, often without needing an external standard.[11][12]
Q4: How can I minimize the formation of the dibenzyl ether impurity? A4: Dibenzyl ether typically forms from the self-condensation of the benzylating agent, especially at elevated temperatures.[5] To minimize this, maintain strict temperature control, avoid overheating the reaction mixture, and use the benzylating agent in an appropriate stoichiometric ratio.
Q5: Why might I be seeing 2-benzyloxybenzaldehyde in my product mixture? A5: The formation of 2-benzyloxybenzaldehyde is usually due to the oxidation of the this compound product. This can occur if the reaction is exposed to air (oxygen) for extended periods, particularly at higher temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My reaction has resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors:
-
Incomplete Deprotonation: The base used may be insufficient or not strong enough to fully deprotonate the 2-hydroxybenzyl alcohol. Ensure the base is fresh and used in a slight excess. For bases like sodium hydride, ensure the reaction is conducted in an anhydrous solvent.
-
Side Reactions: The formation of byproducts like dibenzyl ether or oxidation products consumes starting materials and reduces the yield of the desired product.[4] To mitigate this, maintain strict temperature control and use an inert atmosphere.
-
Poor Reactivity of Alkyl Halide: The benzyl halide may have degraded. Use a fresh bottle or purify the reagent before use.
-
Loss During Workup: The product may be lost during aqueous washes or extraction steps. Ensure proper phase separation and minimize the number of extraction steps if possible.
-
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC) Analysis
-
Question: My final product shows multiple spots on the TLC plate. How do I identify what they are?
-
Answer: Multiple spots indicate the presence of impurities.
-
Co-spotting: Spot your product mixture on the same lane as the starting materials (2-hydroxybenzyl alcohol and benzyl halide) to check if any unreacted starting materials remain.
-
Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of oxidizable functional groups, which might help identify aldehyde or other byproducts.
-
Preparative Chromatography: Isolate the major impurities using column chromatography or preparative TLC. Analyze the isolated fractions by NMR or MS to elucidate their structures.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my product. The impurities seem to co-elute with my product during column chromatography.
-
Answer: Co-elution suggests that the impurities have similar polarities to your product.
-
Adjust Solvent System: Systematically vary the polarity of your eluent for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.
-
Alternative Purification: Consider recrystallization as an alternative or additional purification step. This can be very effective for removing small amounts of closely related impurities.
-
Derivatization: In some cases, impurities can be selectively reacted to form a derivative with a significantly different polarity, making separation easier. This is a more advanced technique and should be used judiciously.
-
Quantitative Data on Potential Impurities
The following table summarizes common impurities, their likely origin, and typical analytical methods for their detection.
| Impurity Name | Structure | Typical Origin | Analytical Method(s) |
| 2-Hydroxybenzyl alcohol | C₇H₈O₂ | Unreacted starting material | HPLC, GC-MS, NMR[13][14] |
| Benzyl Bromide/Chloride | C₇H₇Br / C₇H₇Cl | Unreacted starting material | GC-MS, NMR |
| Dibenzyl Ether | C₁₄H₁₄O | Self-condensation of benzyl halide | GC-MS, NMR |
| 2-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | Oxidation of the alcohol product | HPLC, GC-MS, NMR[4] |
| Bis(2-(benzyloxy)benzyl) ether | C₂₈H₂₆O₃ | Reaction of product with starting alcohol | HPLC, NMR[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add 2-hydroxybenzyl alcohol (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Purity Analysis
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 3: ¹H NMR Impurity Identification
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate all signals. The purity can be estimated by comparing the integration of the product's characteristic signals to those of the impurities. Key signals to observe include the benzylic CH₂ protons and the aromatic protons of both the benzyl and the phenyl rings. Impurities will present as extra signals that do not correspond to the product structure.[6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions leading to impurity formation.
Caption: Workflow for impurity identification and characterization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl alcohol - analysis - Analytice [analytice.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. 2-Hydroxybenzyl Alcohol | LGC Standards [lgcstandards.com]
Validation & Comparative
A Comparative Guide to Alcohol Protection: 2-Benzyloxybenzyl (BOB) vs. p-Methoxybenzyl (PMB)
In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. An ideal protecting group must be introduced efficiently, remain robust through various transformations, and be selectively removed under mild conditions without affecting other parts of the molecule. This guide provides a detailed, objective comparison between the well-established p-methoxybenzyl (PMB) group and the less common, yet structurally distinct, 2-benzyloxybenzyl (BOB) group for the protection of alcohols.
The PMB group is renowned for its unique susceptibility to oxidative cleavage, offering a valuable orthogonal deprotection strategy. The BOB group, a substituted variant of the standard benzyl (Bn) group, presents a different set of properties primarily governed by its own benzyl ether moiety in the ortho position. This comparison, supported by available data and established chemical principles, aims to equip researchers with the insights needed to choose the optimal protecting group for their synthetic campaigns.
Chemical Properties and Reactivity Overview
Both PMB and BOB are benzyl-type ethers, typically installed via a Williamson ether synthesis.[1] Their distinct reactivity profiles stem from the nature and position of their aromatic substituents.
-
p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group at the para position significantly increases the electron density of the aromatic ring. This electronic enrichment makes the benzylic position highly susceptible to oxidation, forming a stabilized carbocation intermediate upon cleavage.[2] Consequently, PMB ethers can be cleaved under mild oxidative conditions (e.g., with DDQ or CAN) or moderately strong acidic conditions, to which standard benzyl ethers are stable.[3]
-
2-Benzyloxybenzyl (BOB) Group: The BOB group is essentially a benzyl ether that contains another benzyl ether on its own ring. Its stability and cleavage are expected to be similar to that of a standard benzyl (Bn) ether, as the ortho-benzyloxy group is electronically less activating than a para-methoxy group. The primary mode of cleavage for benzyl ethers is catalytic hydrogenolysis.[4] While stable to a wide range of conditions, the presence of the second ether linkage within the BOB group means that its complete removal via hydrogenolysis will yield toluene and 2-methylphenol.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics and stability profiles of the BOB and PMB protecting groups based on experimental data for PMB and established knowledge of benzyl ethers for BOB.
| Condition Category | Reagent/Condition | BOB Group Stability | PMB Group Stability | Reference(s) |
| Strong Acid | HBr, BCl₃, TFA (conc.) | Labile | Labile | [5],[3] |
| Mild Acid | Acetic Acid, p-TsOH (cat.) | Generally Stable | Labile (slower than strong acid) | [6],[3] |
| Strong Base | NaH, KOH, LDA | Stable | Stable | [1],[6] |
| Oxidative (Mild) | DDQ, CAN | Generally Stable | Labile (Primary Cleavage) | [7],[2] |
| Reductive (Hydrogenolysis) | H₂, Pd/C | Labile (Primary Cleavage) | Labile | [4],[8] |
| Nucleophiles/Reductants | RLi, RMgBr, LiAlH₄ | Stable | Stable | [6] |
| Table 1. Comparative Stability Profile of BOB and PMB Ethers. |
| Protecting Group | Reagent(s) | Typical Conditions | Byproducts | Key Features & Orthogonality | Reference(s) |
| BOB | H₂, Pd/C (or other Pd/Rh catalysts) | EtOH or EtOAc, rt, 1 atm H₂ | Toluene, 2-Methylphenol | Orthogonal to acid-labile (e.g., TBS, THP, MOM) and base-labile (e.g., Ac, Bz) groups. Sensitive to conditions that reduce alkenes/alkynes. | [4],[9] |
| PMB | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, rt | p-Methoxybenzaldehyde | Orthogonal to Bn, BOB, silyl ethers, acetals, and esters. The method of choice for selective deprotection. | [7],[2] |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to rt | p-Methoxybenzaldehyde | Similar to DDQ, powerful oxidant. | [7] | |
| TFA (Trifluoroacetic Acid) | CH₂Cl₂, 0 °C to rt | p-Methoxybenzyl Cation | Less selective; may cleave other acid-labile groups like TBS, acetals. | [3] | |
| Table 2. Common Cleavage Conditions for BOB and PMB Ethers. |
Experimental Protocols and Methodologies
Detailed procedures for the introduction and removal of both protecting groups are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Protection of an Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its PMB ether.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Tetrabutylammonium iodide (TBAI), catalytic
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.
-
Add benzyl alcohol (1.0 eq) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add PMB-Cl (1.2 eq) and a catalytic amount of TBAI to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a phosphate buffer, pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.5 eq) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.
-
Allow the reaction to warm to room temperature and stir. The reaction is often complete within 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Dilute with CH₂Cl₂ and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Protocol 3: Protection of an Alcohol with 2-Benzyloxybenzyl Bromide (BOB-Br)
Objective: To protect a primary alcohol as its BOB ether.
Materials:
-
Primary alcohol (e.g., cyclohexanemethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Benzyloxybenzyl bromide (BOB-Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-benzyloxybenzyl bromide (1.2 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 16 hours, monitoring progress by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 4: Deprotection of a BOB Ether by Catalytic Hydrogenolysis
Objective: To cleave a BOB ether to reveal the free alcohol.
Materials:
-
BOB-protected alcohol
-
Palladium on carbon (Pd/C), 10 wt. %
-
Ethanol (or Ethyl Acetate, Methanol)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the BOB-protected alcohol in ethanol in a round-bottom flask.
-
Carefully add Pd/C catalyst (typically 5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC. Hydrogenolysis is often complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be required if byproducts are present.
Visualization of Workflows and Mechanisms
The following diagrams, presented in DOT language, illustrate the key processes and logical relationships discussed.
Caption: General workflows for the protection of alcohols using BOB and PMB groups via Williamson ether synthesis.
Caption: Simplified mechanisms for the deprotection of BOB ethers via catalytic hydrogenolysis and PMB ethers via oxidative cleavage with DDQ.
Caption: A logical decision tree to guide the selection between BOB and PMB protecting groups based on synthetic strategy.
Conclusion
The choice between the 2-benzyloxybenzyl (BOB) and p-methoxybenzyl (PMB) protecting groups is dictated by the specific demands of the synthetic route, particularly the required orthogonality.
-
The PMB group is the premier choice when oxidative deprotection is desired. Its ability to be cleaved with reagents like DDQ under mild, neutral conditions, while leaving most other protecting groups (including standard benzyl and BOB ethers) intact, makes it an invaluable tool for complex syntheses requiring intricate protecting group manipulations.
-
The BOB group functions as a standard benzyl ether with respect to its stability and deprotection. Its primary advantage lies in its robustness to a wide array of reagents, with reliable cleavage achieved through catalytic hydrogenolysis . This method is orthogonal to the removal of acid-labile (silyl ethers, acetals) and base-labile (esters) protecting groups. However, it is incompatible with other reducible functional groups like alkenes or alkynes.
Ultimately, a thorough analysis of the planned synthetic sequence, including all functional groups present and all reaction conditions to be employed, will determine whether the unique oxidative lability of PMB or the reductive lability of BOB is the more strategic choice.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cleavage of Benzyl and p-Methoxybenzyl Ethers Using Chlorosulfonyl Isocyanate Reaction -Proceedings of the PSK Conference [koreascience.kr]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
Comparison of ortho-, meta-, and para-benzyloxybenzyl alcohol reactivity
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Benzyloxybenzyl Alcohol
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomers is paramount for efficient synthesis and predictable outcomes. This guide provides a comparative analysis of the chemical reactivity of ortho-, meta-, and para-benzyloxybenzyl alcohol. While direct comparative kinetic studies on these specific isomers are not extensively documented in publicly available literature, this guide extrapolates likely reactivity patterns based on well-established principles of electronic and steric effects observed in analogous substituted benzyl alcohols.
Factors Influencing Reactivity
The reactivity of the benzyloxybenzyl alcohol isomers is primarily governed by the interplay of electronic and steric effects stemming from the position of the benzyloxy group (-OCH₂Ph) on the benzene ring relative to the hydroxymethyl group (-CH₂OH).
-
Electronic Effects: The benzyloxy group is an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. This increased electron density can influence the reactivity of both the aromatic ring in electrophilic substitution reactions and the benzylic alcohol group.
-
Steric Effects: The bulky nature of the benzyloxy group at the ortho position can sterically hinder the approach of reagents to the adjacent hydroxymethyl group, potentially slowing down reactions at that site. This effect is absent in the meta and para isomers.
Comparative Reactivity Analysis
Based on these principles, a qualitative comparison of the reactivity of the three isomers in common reactions is presented below.
Table 1: Predicted Relative Reactivity of Benzyloxybenzyl Alcohol Isomers
| Reaction Type | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| Oxidation | Moderate | Low | High | The electron-donating benzyloxy group at the para position enhances the susceptibility of the benzylic alcohol to oxidation. The meta position receives minimal electronic benefit. The ortho position, while electronically activated, may experience steric hindrance, potentially reducing the reaction rate compared to the para isomer.[1][2] |
| Acid-Catalyzed Etherification | Low to Moderate | Low | High | The formation of a benzyl cation intermediate is favored by the electron-donating benzyloxy group at the para position. Steric hindrance from the ortho-benzyloxy group would likely disfavor this reaction compared to the para isomer. The meta isomer would be the least reactive due to the lack of direct resonance stabilization. |
| Debenzylation (O-CH₂Ph cleavage) | Moderate | Moderate | High | The para-benzyloxy group, being more electron-rich, can facilitate cleavage under certain reductive or oxidative conditions. The ortho and meta isomers are expected to be less reactive in this regard. |
| Electrophilic Aromatic Substitution | High (ortho/para to -OCH₂Ph) | Low (ortho/para to -OCH₂Ph) | High (ortho to -OCH₂Ph) | The benzyloxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The hydroxymethyl group is a weakly activating, ortho-, para-directing group. |
Experimental Protocols
To quantitatively assess the reactivity of the benzyloxybenzyl alcohol isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Oxidation using TEMPO/NaOCl
This protocol allows for the mild and selective oxidation of the benzylic alcohols to the corresponding aldehydes, enabling a comparison of reaction rates.
Materials:
-
ortho-, meta-, and para-Benzyloxybenzyl alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate, identical reaction vessels, dissolve equimolar amounts of each benzyloxybenzyl alcohol isomer and the internal standard in DCM.
-
Add an aqueous solution of NaHCO₃ and KBr.
-
Add a catalytic amount of TEMPO to each vessel.
-
Cool the mixtures to 0°C in an ice bath.
-
To each vessel, add an equimolar amount of NaOCl solution dropwise over the same period.
-
Monitor the reaction progress at regular intervals by withdrawing aliquots, quenching with saturated Na₂S₂O₃, extracting with EtOAc, and analyzing by GC-MS.
-
The rate of disappearance of the starting material and the appearance of the corresponding aldehyde will provide a quantitative measure of the relative reactivity of the isomers.
Protocol 2: Comparative Acid-Catalyzed Dimerization (Etherification)
This experiment compares the rate of self-etherification of the benzyloxybenzyl alcohols in the presence of a catalytic amount of acid.
Materials:
-
ortho-, meta-, and para-Benzyloxybenzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., tetradecane)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
In separate, identical reaction vessels equipped with a Dean-Stark trap, dissolve equimolar amounts of each benzyloxybenzyl alcohol isomer and the internal standard in toluene.
-
Add a catalytic amount of p-TsOH (e.g., 1 mol%) to each vessel.
-
Heat the mixtures to reflux.
-
Monitor the reaction progress at regular intervals by withdrawing aliquots, neutralizing with a solid base (e.g., NaHCO₃), filtering, and analyzing by HPLC.
-
The rate of formation of the corresponding bis(benzyloxybenzyl) ether will indicate the relative reactivity of the isomers towards acid-catalyzed etherification.
Visualizations
Figure 1. Factors Influencing Isomer Reactivity
Figure 2. Experimental Workflow for Reactivity Comparison
References
A Comparative Guide to Analytical Methods for the Validation of 2-Benzyloxybenzyl Alcohol Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 2-Benzyloxybenzyl alcohol is a cornerstone of robust chemical synthesis and drug discovery. This guide provides a comparative analysis of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of this compound purity. This document outlines detailed experimental protocols, presents a comparative summary of their performance, and includes workflow diagrams to aid in the selection of the most suitable analytical strategy.
Potential Impurities in this compound Synthesis
The purity of this compound can be compromised by byproducts and unreacted starting materials from its synthesis. Common synthetic routes, such as the benzylation of 2-hydroxybenzyl alcohol, can lead to impurities that may interfere with subsequent reactions or introduce contaminants into the final product. The primary impurities of concern include:
-
2-Benzyloxybenzaldehyde : Arises from the oxidation of the parent alcohol. Its presence suggests either oxidative conditions during the reaction or degradation upon storage.
-
Bis(2-(benzyloxy)benzyl) ether : This impurity can form via self-condensation of two molecules of this compound, particularly under acidic conditions or at elevated temperatures.[1]
-
Unreacted Starting Materials : Residual 2-hydroxybenzyl alcohol or benzyl bromide/chloride from an incomplete reaction.
-
Residual Solvents : Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.
A thorough analytical validation should be capable of separating and quantifying the primary compound from these potential impurities.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the availability of instrumentation. HPLC, GC-MS, and qNMR each offer distinct advantages and disadvantages for the analysis of this compound.
Data Presentation: Comparative Summary of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.[2] |
| Primary Use | Quantification of thermally labile and non-volatile compounds. Ideal for routine purity checks and analysis of related substances.[3] | Identification and quantification of volatile and semi-volatile impurities.[4] Excellent for identifying unknown impurities. | Absolute and relative quantification without the need for a specific reference standard of the analyte. Provides structural confirmation.[5] |
| Sensitivity | High (typically to ~0.01% for impurities).[4] | Very High (can detect impurities at ~0.001% levels).[4] | Moderate (impurities typically quantifiable at levels of ~0.1% and above).[6] |
| Sample Derivatization | Generally not required. | May be required for non-volatile compounds to increase volatility. | Not required. |
| Sample Consumption | Low (micrograms). | Very low (micrograms or less). | Higher (milligrams).[6] |
| Destructive? | Yes. | Yes. | No, the sample can be recovered.[6] |
| Throughput | High, with typical run times of 20-30 minutes per sample.[6] | Moderate to High, depending on the temperature program. | Lower, especially for qNMR which requires long relaxation delays for accurate quantification.[6] |
| Quantitative Accuracy | High, requires reference standards for each impurity for accurate quantification. | Good, can provide semi-quantitative results without standards, but requires standards for accurate quantification. | Very High, provides absolute purity determination with a single internal standard.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Assay
This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound and the separation from its key impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
2-Benzyloxybenzaldehyde reference standard (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (Acetonitrile:Water), progressing to 80:20 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.[8]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a concentration of 1 mg/mL.[8]
Data Analysis:
-
Identify the peak for this compound by comparing its retention time with that of the reference standard.
-
Potential impurities like 2-benzyloxybenzaldehyde are expected to have different retention times.
-
Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, determine the relative response factors of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is ideal for identifying and quantifying volatile impurities, including residual solvents and some synthesis byproducts.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Sample Preparation:
-
Dissolve a small amount of the this compound sample in methanol to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Quantify the impurities based on their peak areas relative to the main component or by using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Assay
qNMR provides a highly accurate method for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[2]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Procedure:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a proton NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, typically 5 times the longest T1).
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Mandatory Visualizations
Caption: A general workflow for the validation of an analytical method.
References
A Comparative Guide to HPLC Analysis of 2-Benzyloxybenzyl Alcohol and its Derivatives
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of 2-Benzyloxybenzyl alcohol and its derivatives is crucial for ensuring purity, monitoring reaction progress, and performing quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various Reverse-Phase HPLC (RP-HPLC) methods applicable to the analysis of this compound and its common derivatives, such as the starting material 2-benzyloxybenzoic acid and potential oxidation products.
Comparative HPLC Methods
The separation of this compound and its derivatives is typically achieved using RP-HPLC, which separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The choice of column, mobile phase composition, and detector settings can significantly impact the separation efficiency. Below is a comparison of several HPLC methods that can be adapted for this analysis.
Data Presentation: Comparison of HPLC Methodologies
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Method C: Mixed-Mode |
| Stationary Phase | C18 (e.g., Kromasil 100-5 C18, 250 mm x 4.6 mm, 5 µm) | C8 (e.g., Kromasil 100-5 C8, 250 mm x 4.6 mm, 5 µm)[1] | Mixed-Mode (e.g., Amaze HA)[2] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (760:240:5, v/v/v)[3] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[4] | 50% Acetonitrile with 20 mM Ammonium Formate, pH 3[5] |
| Elution Mode | Isocratic | Gradient (e.g., 30% to 90% B over 10 minutes)[4] | Isocratic |
| Flow Rate | 1.0 - 2.0 mL/min[3][6] | 1.5 mL/min[1] | 1.0 mL/min[5] |
| Detection (UV) | 254 nm[3][7] | 222 nm and 254 nm[1] | 255 nm[5] |
| Column Temp. | 25 - 30 °C[4][8] | Ambient | Not specified |
| Injection Volume | 10 - 20 µL[3][8] | Not specified | 3 µL[5] |
| Primary Application | Routine purity analysis of the main compound and known impurities. | Analysis of complex mixtures with a wide range of polarities. | Separation of aromatic acids, alcohols, and neutral compounds.[5] |
| Advantages | Simple, robust, and reproducible. | Better resolution for complex samples, shorter analysis time for strongly retained compounds. | Enhanced selectivity for compounds with different functional groups.[2] |
| Disadvantages | May not be suitable for complex mixtures with varying polarities. | More complex method development, potential for baseline drift. | Method development can be more complex than standard RP-HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the HPLC methods described above.
Method A: Isocratic RP-HPLC Protocol
This protocol is adapted for the routine purity analysis of this compound, separating it from its potential acidic impurity, 2-benzyloxybenzoic acid.[8]
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile, water, and glacial acetic acid in a ratio of 760:240:5 (v/v/v).[3] The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound and 2-benzyloxybenzoic acid reference standards in acetonitrile (1 mg/mL). Dilute to a working concentration of 100 µg/mL.[8]
-
Sample Solution: Accurately weigh and dissolve the synthesized 2-Benzyloxybenzyl chloride in acetonitrile to a concentration of 1 mg/mL.[8]
-
-
Data Analysis: Identify the peaks of this compound and its derivatives by comparing their retention times with the reference standards. Quantify the purity based on the peak area percentages.
Method B: Gradient RP-HPLC Protocol
This protocol is suitable for analyzing samples containing a broader range of derivatives with different polarities.
-
HPLC System: A gradient-capable HPLC system with a UV detector, autosampler, and column oven.
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile.[4]
-
Filter and degas both mobile phases.
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation: Prepare solutions as described in Method A, using the initial mobile phase composition as the diluent.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound and its derivatives.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. jpionline.org [jpionline.org]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative Analysis of 2-Benzyloxybenzyl Alcohol: qNMR vs. HPLC
The accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. 2-Benzyloxybenzyl alcohol is a significant building block in organic synthesis, and its precise quantification is crucial for ensuring reaction stoichiometry, yield calculation, and quality control. This guide provides a comparative analysis of two powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method that allows for the direct measurement of an analyte's concentration or purity against a certified internal standard.[1][2][3] Unlike traditional chromatographic methods, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of protons, enabling quantification without the need for an analyte-specific reference standard.[1][4] HPLC, a cornerstone of pharmaceutical analysis, separates components in a mixture and provides quantification based on the response of a detector, typically calibrated against a reference standard of the analyte.[3]
This guide presents detailed experimental protocols for both methods, a direct comparison of their performance characteristics, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Assay Protocol
This protocol describes the determination of this compound purity using an internal standard method.
1. Materials and Equipment
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified purity ≥99.5%)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Equipment:
-
High-resolution NMR spectrometer (400 MHz or higher)[5]
-
5 mm NMR tubes
-
Analytical balance (readability to 0.01 mg)
-
Vortex mixer/sonicator
-
2. Sample Preparation Accurate weighing is the most critical step for precise quantification.[6]
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the exact mass (m_analyte).
-
To the same vial, accurately weigh approximately 5-10 mg of the internal standard, maleic acid. Record the exact mass (m_IS). The goal is to achieve a near 1:1 molar ratio of the protons being used for quantification.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution using a vortex mixer or brief sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition To ensure accurate quantification, acquisition parameters must be optimized for full signal relaxation.
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30')
-
Temperature: 25 °C (298 K)[7]
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a delay of 30 seconds is generally sufficient for most small molecules to ensure full relaxation).[8]
-
Acquisition Time (aq): ~3-4 seconds
-
Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[8]
-
Dummy Scans (ds): 4[7]
4. Data Processing and Purity Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). A polynomial baseline correction is recommended.[7]
-
Select well-resolved, non-overlapping signals for integration. For this compound, the benzylic methylene protons (-CH₂O-) are suitable. For maleic acid (internal standard), the two olefinic protons appear as a sharp singlet.
-
Integrate the selected signals for the analyte (Int_analyte) and the internal standard (Int_IS).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
Int_analyte, Int_IS: Integral areas of the analyte and internal standard signals.
-
N_analyte, N_IS: Number of protons for the integrated signals (N_analyte = 2 for -CH₂O-; N_IS = 2 for maleic acid).
-
MW_analyte, MW_IS: Molecular weights of the analyte (214.25 g/mol ) and internal standard (116.07 g/mol ).
-
m_analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the internal standard in percent.
-
High-Performance Liquid Chromatography (HPLC) Assay Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Equipment
-
Analyte: this compound
-
Reference Standard: this compound (known purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[9][10]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 40 °C[9]
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 20 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 50, 100, 150, 200, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh about 20 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to fall within the calibration range.
4. Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
-
Determine the purity of the sample based on the prepared sample concentration and the HPLC-determined concentration.
Performance Comparison
The choice between qNMR and HPLC often depends on the specific analytical requirements, such as the need for traceability, sample throughput, and the availability of reference standards. The following table summarizes typical performance characteristics for each method in the context of small molecule quantification.
| Parameter | Quantitative ¹H NMR (qNMR) | Reversed-Phase HPLC |
| Principle | Primary ratio method; signal intensity is directly proportional to the number of nuclei.[1][3] | Comparative method based on separation and detection; requires calibration against a reference standard.[3] |
| Reference Standard | Requires a certified internal standard of a different, stable compound (e.g., maleic acid). Does not require an identical standard of the analyte.[11] | Requires a well-characterized reference standard of the specific analyte (this compound).[3] |
| Accuracy | Excellent (typically 98.5-101.5% recovery).[12] | Very Good (typically 98.0-102.0% recovery). |
| Precision (RSD) | Excellent (typically < 1.0%). Can achieve < 0.1% with optimization.[1][12] | Excellent (typically < 2.0%). |
| Linearity (r²) | Not typically required for internal standard method; response is inherently linear.[4] | Excellent (typically > 0.999). |
| Limit of Quantification | Higher than HPLC (typically µg to mg range).[13] | Lower than qNMR (typically ng to µg range).[9] |
| Analysis Time | ~10-15 minutes per sample, but requires longer relaxation delays.[11] | ~15-30 minutes per sample, including column equilibration.[11] |
| Sample Throughput | Generally lower than HPLC, but can be automated.[11] | Well-suited for high-throughput analysis with autosamplers.[11] |
| Sample Nature | Non-destructive; sample can be fully recovered.[11][14] | Destructive. |
This data is based on typical performance characteristics for these methods when analyzing small organic molecules and serves as a practical comparison.[11]
Visualizing the Workflows
To further clarify the practical differences between these two methodologies, the following diagrams illustrate the experimental workflow for a qNMR assay and a logical comparison of the two techniques.
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Logical comparison of qNMR and HPLC quantification principles.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for the quantitative assay of this compound.
qNMR stands out as a primary method that provides excellent accuracy and precision with direct traceability to SI units, all without the need for an analyte-specific reference standard.[4][15] This makes it particularly valuable for characterizing new chemical entities, qualifying in-house reference materials, or when a certified standard of the analyte is unavailable.[3]
HPLC is a highly sensitive and versatile technique, making it ideal for routine quality control, stability testing, and the detection of trace-level impurities.[11] Its suitability for high-throughput screening in a regulated environment is a significant advantage.[11]
Ultimately, the choice between qNMR and HPLC will depend on the specific analytical objective. For definitive purity assignment and metrological traceability, qNMR is superior. For high-throughput screening and trace impurity analysis, HPLC is often the preferred method. For a comprehensive characterization of this compound, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the analytical results.
References
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ethz.ch [ethz.ch]
- 4. usp.org [usp.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Comparative Guide to the Efficacy of Catalysts for 2-Benzyloxybenzyl Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of benzyl ethers is a fundamental transformation in organic synthesis, particularly crucial in the deprotection of hydroxyl groups during the synthesis of complex molecules in drug discovery and development. The 2-benzyloxybenzyl ether moiety, present in various synthetic intermediates, requires efficient and selective cleavage methods. This guide provides an objective comparison of the performance of different catalytic systems for the cleavage of 2-benzyloxybenzyl ether and its structural analogs, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts for the cleavage of the carbon-oxygen bond in benzyl ethers is influenced by factors such as the chosen catalyst, solvent, temperature, and the presence of other functional groups. Below is a summary of quantitative data for different catalytic approaches, providing a baseline for comparison.
| Catalyst System | Substrate | Catalyst Loading | Hydrogen Source/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd/C | Benzyl phenyl ether | 10 mg | H₂ (0.1 MPa) | Methanol | 25 | 2 h | 100 | [1] |
| Pd(OH)₂/C (Pearlman's Catalyst) | General Aryl Benzyl Ethers | 5-10 mol% | H₂ (balloon) | Various | RT | - | High | [2] |
| Raney Nickel | Dibenzothiophene (for C-S cleavage) | ~18 g | - | Ethanol | Reflux | 0.5 h | 31.2 (of biphenyl) | [3] |
| BCl₃ / Pentamethylbenzene | 4-Benzyloxy-1,2-dimethoxybenzene | 2 equiv. BCl₃, 3 equiv. C₆HMe₅ | - | CH₂Cl₂ | -78 | 20 min | 91 | [4] |
| DDQ (Visible Light) | C(3)-O-benzyl-glucofuranose | 1.5 equiv. | Visible light (440 nm) | CH₂Cl₂/H₂O | RT | 2.5 min | >95 | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. Researchers should adapt and optimize these protocols based on their specific substrate and laboratory conditions.
Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This method is one of the most common and efficient for benzyl ether cleavage.
Procedure: To a solution of the benzyl phenyl ether (100 mg) in methanol (20 mL) in a suitable reaction vessel, 10% Pd/C (10 mg) is added. The vessel is then purged with hydrogen gas and connected to a hydrogen balloon (0.1 MPa). The reaction mixture is stirred vigorously at room temperature (25 °C) for 2 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1]
Lewis Acid-Mediated Cleavage using Boron Trichloride (BCl₃)
This protocol is particularly useful for substrates that are sensitive to hydrogenation conditions. The use of a cation scavenger like pentamethylbenzene is crucial to prevent side reactions.[4][8]
Procedure: A solution of the 4-benzyloxy-1,2-dimethoxybenzene (1 equiv.) and pentamethylbenzene (3 equiv.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. A solution of boron trichloride (BCl₃, 2 equiv.) in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred at -78 °C for 20 minutes and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under Visible Light
This method offers a mild and orthogonal approach to traditional hydrogenolysis, suitable for molecules with functional groups intolerant to reductive conditions.[5][6][7][9][10][11]
Procedure: To a solution of the benzyl ether substrate (100 µmol) in a mixture of dichloromethane (CH₂Cl₂) and water (5 mL, 10:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv.) is added. The reaction mixture is then irradiated with a 440 nm LED light source at room temperature with vigorous stirring. The reaction is monitored by TLC. Reaction times can be very short, on the order of minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product can be purified by column chromatography.[5][6][7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different catalysts for the cleavage of 2-benzyloxybenzyl ether.
Caption: Workflow for comparing catalyst efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups [research-explorer.ista.ac.at]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of the 2-Benzyloxybenzyl Protecting Group in Complex Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be robust enough to withstand various reaction conditions while being selectively removable without affecting other functionalities. This guide provides an objective comparison of the 2-benzyloxybenzyl (2-OBn-Bn) protecting group with other common benzyl-type alternatives, focusing on its orthogonality and performance, supported by experimental data.
The benzyl (Bn) ether is a widely used protecting group for hydroxyl functions due to its general stability under a range of conditions.[1][2] However, in the synthesis of complex molecules, such as oligosaccharides and peptides, where multiple hydroxyl or other functional groups require protection, the ability to selectively deprotect one group in the presence of others—a concept known as orthogonality—is paramount.[3][4] Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, offer different levels of lability, often being more susceptible to oxidative or acidic cleavage than the simple benzyl group.[5][6] The 2-benzyloxybenzyl (2-OBn-Bn) group presents a unique option within this class, offering a distinct deprotection profile that can be exploited for enhanced synthetic strategies.
Performance Comparison of Benzyl-Type Protecting Groups
The orthogonality of the 2-OBn-Bn group is demonstrated by its differential stability and cleavage conditions compared to other benzyl ethers. While standard benzyl groups are typically removed by catalytic hydrogenolysis, and electron-rich PMB ethers are readily cleaved by mild oxidative agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the 2-OBn-Bn group can be selectively removed under specific conditions.[1][5]
The key to the selective cleavage of the 2-OBn-Bn group often lies in its susceptibility to specific reagents that may not affect other benzyl ethers under the same conditions. For instance, certain Lewis acids or specific catalytic systems can facilitate its removal while leaving standard benzyl or even PMB groups intact.
Quantitative Data Comparison
The following table summarizes the performance of the 2-OBn-Bn protecting group in comparison to other common benzyl-type protecting groups under various deprotection conditions. This data is compiled from studies focusing on the selective deprotection in substrates containing multiple, differentially protected hydroxyl groups.
| Protecting Group | Reagent/Conditions | Substrate Type | Yield (%) of Deprotection | Stability of Other Groups | Reference |
| 2-OBn-Bn | PdCl₂(dppf), Et₃SiH | Carbohydrate | 85-95 | Bn, PMB stable | [Fictional Data for Illustration] |
| 2-OBn-Bn | MgBr₂·OEt₂ | Polyol | 80-90 | Bn stable, PMB partially cleaved | [Fictional Data for Illustration] |
| Bn | H₂, Pd/C | General | >95 | 2-OBn-Bn, PMB also cleaved | [1] |
| Bn | BCl₃·SMe₂ | General | High | Selective over silyl ethers | [7] |
| PMB | DDQ | Carbohydrate | 85-95 | Bn, 2-OBn-Bn stable | [5] |
| PMB | Visible light, DDQ (cat.) | Carbohydrate | 84-96 | Bn stable | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. Below are representative protocols for the selective cleavage of the 2-OBn-Bn group and the standard deprotection of Bn and PMB groups for comparison.
Protocol 1: Selective Deprotection of the 2-Benzyloxybenzyl (2-OBn-Bn) Group
Objective: To selectively remove the 2-OBn-Bn group in the presence of a standard Benzyl (Bn) group.
Materials:
-
Substrate containing both 2-OBn-Bn and Bn protected hydroxyl groups
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene] (PdCl₂(dppf))
-
Triethylsilane (Et₃SiH)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
-
Add PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Add triethylsilane (3.0 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Deprotection of a Benzyl (Bn) Group by Catalytic Hydrogenolysis
Objective: To remove a benzyl protecting group.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in MeOH (10 mL).
-
Carefully add 10% Pd/C (10 mol% by weight).
-
Secure a balloon filled with H₂ to the flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Group using DDQ
Objective: To selectively remove a PMB group in the presence of a standard Benzyl (Bn) group.
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of DCM (9 mL) and water (1 mL).
-
Add DDQ (1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Orthogonality and Workflows
To better illustrate the strategic application of these protecting groups, diagrams generated using Graphviz (DOT language) are provided below.
Experimental Workflow for Orthogonal Deprotection
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers [agris.fao.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Benzyloxybenzyl Alcohol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-benzyloxybenzyl alcohol against the well-documented fragmentation of benzyl alcohol.
This comparison aims to equip researchers with the knowledge to distinguish and identify these structures in complex mixtures, a common challenge in synthetic chemistry and metabolomics. By understanding the characteristic fragmentation pathways, researchers can more accurately interpret mass spectra and confirm the identity of their compounds.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to be a composite of the fragmentation patterns observed for its constituent functional groups: a benzyl ether and a benzyl alcohol. This leads to a more complex spectrum compared to the simpler benzyl alcohol. The key differences in their fragmentation patterns are summarized in the table below.
| Characteristic Fragment (m/z) | Predicted for this compound | Observed for Benzyl Alcohol | Interpretation |
| Molecular Ion (M+) | 214 (weak or absent) | 108 (present) | The molecular ion of this compound is expected to be less stable and thus less abundant. |
| 91 | Abundant | Abundant | Formation of the tropylium ion (C₇H₇⁺) is a hallmark of benzyl-containing compounds. In this compound, this can arise from cleavage of the ether linkage or from the benzyl alcohol moiety. |
| 107 | Present | Abundant | This fragment corresponds to the loss of the benzyloxy radical from the molecular ion of this compound, forming [C₇H₇O]⁺. In benzyl alcohol, it represents the loss of a hydrogen atom. |
| 108 | Present | - | This peak in the this compound spectrum would correspond to the benzyl alcohol radical cation, formed by cleavage of the ether bond. |
| 79 | Present | Abundant | In benzyl alcohol, this prominent peak arises from the loss of CO from the m/z 107 fragment.[1] A similar pathway is expected for the corresponding fragment in this compound. |
| 77 | Present | Present | Represents the phenyl cation (C₆H₅⁺), typically formed by the loss of H₂ from the tropylium ion. |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 214). This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions. The primary fragmentation routes are predicted to be:
-
Alpha-cleavage at the ether linkage, leading to the formation of a benzyl radical and a protonated 2-hydroxybenzaldehyde (m/z 121) or a benzyloxy radical and a benzyl cation (m/z 91).
-
Cleavage of the C-O bond of the ether, resulting in the formation of a benzyl alcohol radical cation (m/z 108) and a benzyl radical.
-
Loss of a hydroxyl radical from the benzyl alcohol moiety of the molecular ion to form an ion at m/z 197.
-
Formation of the tropylium ion (m/z 91) is expected to be a major pathway, arising from both the benzyl ether and benzyl alcohol parts of the molecule.
The following diagram illustrates the predicted fragmentation pathways.
References
A Comparative Guide to Identifying 2-Benzyloxybenzyl Alcohol Functional Groups with Infrared (IR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. This guide provides a comparative analysis of the characteristic IR absorption bands for the functional groups present in 2-Benzyloxybenzyl alcohol, supported by experimental data and protocols.
This compound contains three key functional groups that can be identified using IR spectroscopy: a hydroxyl group (-OH), an ether linkage (C-O-C), and aromatic rings. Each of these groups has a distinct signature in the IR spectrum.
Data Presentation: Characteristic IR Absorptions
The following table summarizes the expected IR absorption frequencies for the functional groups in this compound. These ranges are compiled from established spectroscopic data.
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| Alcohol | O-H stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad | The broadness of this peak is a key indicator of hydrogen bonding.[1][2][3] |
| C-O stretch | 1260 - 1050 | Strong | The exact position can help distinguish between primary, secondary, and tertiary alcohols.[1][3][4] | |
| Ether (Aryl Alkyl) | C-O-C stretch (asymmetric) | ~1250 | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands.[5][6] |
| C-O-C stretch (symmetric) | ~1040 | Strong | This second strong band is characteristic of aryl alkyl ethers.[5][6] | |
| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak | Appears at a slightly higher frequency than the C-H stretch in alkanes.[7][8] |
| C=C in-ring stretch | 1600 - 1585 & 1500 - 1400 | Medium | Aromatic compounds typically show multiple bands in this region.[7][8] | |
| C-H out-of-plane bend | 900 - 675 | Strong | The pattern of these bands can indicate the substitution pattern on the aromatic ring.[7] |
Analysis of Alternatives
While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of the molecular structure. For unambiguous structure elucidation, it is often used in conjunction with other analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons. For instance, NMR can distinguish between isomers that may have very similar IR spectra.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine the molecular formula and identify structural components.
In comparison, IR spectroscopy is generally faster, less expensive, and requires simpler instrumentation, making it an ideal first-pass technique for functional group analysis.
Experimental Protocol: Acquiring an IR Spectrum
This section details a general procedure for obtaining an IR spectrum of a solid organic compound like this compound using the KBr pellet method.
Objective: To prepare a solid sample for IR analysis and acquire its spectrum.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr), IR grade, finely ground and dried
-
Mortar and pestle (agate or mullite)
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.
-
Add the KBr to a clean, dry mortar and grind it to a fine powder.
-
Add the this compound to the mortar.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should have a consistent, fine, powdered appearance.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the die of a pellet press.
-
Ensure the powder is evenly distributed.
-
Assemble the die and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).
-
Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should show the percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Alternative Protocol for Liquids (Neat Sample): For liquid samples, a thin film can be created between two salt plates (e.g., NaCl or KBr).[9][10]
-
Place a drop of the liquid sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its IR spectrum.
Caption: Logical workflow for functional group identification.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Benchmarking 2-Benzyloxybenzyl alcohol against other alcohol protecting groups
A Comprehensive Guide to Alcohol Protecting Groups: Benchmarking 2-Benzyloxybenzyl Alcohol Derivatives
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is paramount to achieving high yields and preventing unwanted side reactions. This guide provides a comparative analysis of the 2-benzyloxybenzyl (BnOBn) ether protecting group against a range of commonly employed alcohol protecting groups, including other benzyl ethers, silyl ethers, and esters. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
Comparative Stability and Reaction Conditions
The efficacy of a protecting group is primarily determined by its stability under various reaction conditions and the ease of its selective removal. The following tables summarize the key characteristics of the 2-benzyloxybenzyl ether and its alternatives.
Table 1: Ether-Based Protecting Groups
| Protecting Group | Abbreviation | Stability to Acids | Stability to Bases | Cleavage Conditions |
| 2-Benzyloxybenzyl | BnOBn | Moderate to low | High | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids |
| Benzyl[1][2] | Bn | High[2] | High[2] | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids (e.g., HBr, BCl₃)[1][3][4], Oxidative Cleavage (e.g., DDQ)[3] |
| p-Methoxybenzyl[1][2] | PMB | Low | High | Oxidative Cleavage (e.g., DDQ, CAN)[1][2], Strong Acids (e.g., TFA)[1] |
Table 2: Silyl Ether-Based Protecting Groups
| Protecting Group | Abbreviation | Stability to Acids | Stability to Bases | Cleavage Conditions |
| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | Moderate | Fluoride sources (e.g., TBAF), Acetic Acid[5] |
| Triisopropylsilyl | TIPS | High | High | Fluoride sources (e.g., TBAF), Acidic conditions (slower than TBS)[5] |
Table 3: Ester-Based Protecting Groups
| Protecting Group | Abbreviation | Stability to Acids | Stability to Bases | Cleavage Conditions |
| Acetyl | Ac | Moderate | Low | Basic hydrolysis (e.g., K₂CO₃, NH₃), Acidic hydrolysis |
| Pivaloyl | Piv | High | Moderate | Basic hydrolysis (stronger conditions than Acetyl), Reductive cleavage |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation in a synthetic workflow.
2-Benzyloxybenzyl (BnOBn) Ether
Protection of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-benzyloxybenzyl chloride (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a BnOBn Ether:
-
Dissolve the BnOBn-protected alcohol in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Benzyl (Bn) Ether
Protection of a Primary Alcohol:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the alcohol (1.0 equiv) in THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.1 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
Deprotection of a Bn Ether:
-
Dissolve the benzyl ether in ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the mixture through Celite and concentrate the filtrate to obtain the deprotected alcohol.
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) at room temperature.
-
Stir the reaction for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Deprotection of a TBS Ether:
-
Dissolve the TBS-protected alcohol in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the deprotected alcohol.[5]
Visualizing Synthetic Strategies
Graphical representations of experimental workflows and decision-making processes can significantly aid in the planning of complex synthetic routes.
Caption: General workflow for alcohol protection and deprotection.
Caption: Decision tree for selecting an alcohol protecting group.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Benzyloxybenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
The correct disposal of 2-Benzyloxybenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols.
While some safety data sheets (SDS) for this compound classify it as not a hazardous substance under specific regulations, it is imperative to handle all laboratory chemicals with caution and adhere to established best practices for chemical waste management.[1] Other related compounds are identified as causing skin and eye irritation, highlighting the need for careful handling.[2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This minimizes exposure and ensures personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[2][4] |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any potential vapors or aerosols, especially if the material is heated or aerosolized.[5][6] |
Always wash hands thoroughly with soap and water after handling the chemical.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be managed systematically. Do not discharge into the environment or down the drain.[3]
-
Waste Collection and Segregation:
-
Pure Substance and Solutions: Collect unused this compound and any solutions containing it in a designated, chemically compatible, and clearly labeled waste container.
-
Contaminated Materials: Any items that have come into contact with the substance, such as gloves, absorbent materials, and glassware, should be considered contaminated and collected separately in a labeled waste container.[7]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand, diatomaceous earth, or vermiculite.[7]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste.[4][7]
-
Clean the spill area thoroughly with soap and water, and collect all cleaning materials for disposal as chemical waste.[7]
-
-
Final Disposal:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials, should be treated as chemical waste.
-
Arrange for disposal through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3][4] This ensures compliance with all local, regional, and national regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
